(3-Bromo-2-chlorophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromo-2-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMXATUQDUMDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659383 | |
| Record name | (3-Bromo-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-98-9 | |
| Record name | B-(3-Bromo-2-chlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-2-chlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Role of a Dihalogenated Boronic Acid
An In-depth Technical Guide to (3-Bromo-2-chlorophenyl)boronic Acid: Properties, Reactivity, and Applications
This compound is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its utility stems from the presence of three key functional groups on a single phenyl ring: a boronic acid, a bromine atom, and a chlorine atom. This unique arrangement offers chemists orthogonal reactivity, enabling sequential and site-selective cross-coupling reactions. Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura coupling.[1] The presence of two distinct halogen atoms (bromo and chloro) on the this compound scaffold allows for differentiated palladium-catalyzed transformations, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond under standard Suzuki conditions.[2] This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity, and applications, particularly for professionals in pharmaceutical research and drug development.[3]
Core Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 352535-98-9 | [4][5][6][7] |
| Molecular Formula | C₆H₅BBrClO₂ | [4][6][8] |
| Molecular Weight | 235.27 g/mol | [4][5][6][8] |
| IUPAC Name | This compound | [4] |
| Boiling Point | 371.99 °C | [6] |
| SMILES | B(C1=C(C(=CC=C1)Br)Cl)(O)O | [4][6][8] |
| InChIKey | YCMXATUQDUMDGW-UHFFFAOYSA-N | [4][9] |
Synthetic Pathway: Accessing the Reagent
The synthesis of arylboronic acids typically involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a boron-containing electrophile. A common and effective method for preparing this compound starts from 1,3-dibromo-2-chlorobenzene. The process leverages the differential reactivity of the bromine atoms to achieve selective metal-halogen exchange followed by borylation.
A plausible synthetic route is outlined below:
-
Lithiation: 1,3-dibromo-2-chlorobenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C). The lithium-halogen exchange occurs preferentially at one of the bromine positions.
-
Borylation: The resulting aryllithium intermediate is then reacted with a borate ester, typically trimethyl borate (B(OMe)₃).[10] This electrophilic quench installs the boronic ester group onto the phenyl ring.
-
Hydrolysis: The reaction mixture is warmed to room temperature and quenched with an acidic aqueous solution (e.g., HCl). This hydrolyzes the boronic ester to the final this compound product.[10]
Caption: Synthetic workflow for this compound.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This palladium-catalyzed reaction couples the boronic acid with an organohalide or triflate. The power of this specific reagent lies in its potential for sequential couplings.
Mechanism The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (like Cs₂CO₃ or K₂CO₃), transfers its organic group (the 3-bromo-2-chlorophenyl moiety) to the palladium center, displacing the halide.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity A key feature of this compound is the differential reactivity of its C-Br and C-Cl bonds in subsequent coupling reactions. The C-Br bond has a lower bond dissociation energy and is more susceptible to oxidative addition by palladium catalysts.[2] This allows for the selective coupling at the bromine-substituted position while leaving the chlorine atom intact for a potential second, different coupling reaction under more forcing conditions. This orthogonality is highly valuable for the synthesis of complex, multi-substituted aromatic compounds.[12][13]
Application in Drug Discovery and Medicinal Chemistry
Boronic acids are integral to modern medicinal chemistry.[14] They serve as versatile intermediates for constructing complex molecular architectures found in many drug candidates.[3] The boronic acid functional group itself can also act as a pharmacophore, forming reversible covalent bonds with serine residues in enzyme active sites, leading to potent and selective inhibitors.[1][15]
The this compound scaffold is particularly useful for generating libraries of compounds for structure-activity relationship (SAR) studies. The ability to perform sequential Suzuki couplings allows for the systematic introduction of diverse substituents at two different positions on the phenyl ring, enabling fine-tuning of a molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide (e.g., 4-bromoanisole) to demonstrate its application.
Objective: To synthesize 3-Bromo-2-chloro-4'-methoxy-1,1'-biphenyl.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Reactor Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, 4-bromoanisole, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Solvent Addition: Add toluene and water (typically a 10:1 ratio, e.g., 10 mL toluene and 1 mL water).
-
Reaction: Stir the mixture vigorously and heat to 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biphenyl product.
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
Hazard Identification:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust and aerosol formation.[16][17]
-
Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[17]
-
Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[17][18]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][19]
-
Keep away from strong oxidizing agents and sources of ignition.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:352535-98-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | 352535-98-9 | CPA53598 [biosynth.com]
- 7. 3-Bromo-2-chlorophenylboronic acid | VSNCHEM [vsnchem.com]
- 8. chemscene.com [chemscene.com]
- 9. PubChemLite - this compound (C6H5BBrClO2) [pubchemlite.lcsb.uni.lu]
- 10. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. combi-blocks.com [combi-blocks.com]
Introduction: A Versatile Building Block for Complex Molecule Synthesis
An In-Depth Technical Guide to the Synthesis and Characterization of (3-Bromo-2-chlorophenyl)boronic Acid
This compound is a substituted arylboronic acid that has emerged as a crucial building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its two distinct halogen substituents—a bromine and a chlorine atom—in conjunction with the versatile boronic acid moiety. This unique arrangement allows for sequential and site-selective cross-coupling reactions, most notably the Suzuki-Miyaura coupling, providing a strategic pathway to construct complex, multi-substituted biaryl and heterocyclic structures.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, purification, characterization, and application of this compound. It moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale behind key experimental choices, ensuring a thorough and practical understanding.
Part 1: Strategic Synthesis via Directed Lithiation-Borylation
The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate with a borate ester.[2][3][4] While both Grignard and organolithium reagents are viable, the lithiation-borylation route offers excellent regioselectivity and functional group tolerance, making it a preferred method for multi-halogenated substrates.
The Rationale for the Lithiation-Borylation Approach
The chosen synthetic pathway begins with 1,3-dibromo-2-chlorobenzene. The core of the strategy lies in a selective halogen-metal exchange, where an organolithium reagent, typically n-butyllithium (n-BuLi), preferentially replaces one of the bromine atoms with lithium. This selectivity is governed by a combination of electronic and steric factors. The bromine atom at the C3 position is more sterically accessible than the one at the C1 position, which is flanked by the chlorine atom. This steric hindrance directs the bulky n-BuLi to react at the C3 position.
The resulting aryllithium intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate [B(OiPr)₃]. This forms a boronate ester complex, which upon acidic aqueous workup, hydrolyzes to yield the final this compound. The use of cryogenic temperatures (typically -78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[5]
Experimental Workflow: Synthesis
Detailed Synthesis Protocol
Materials:
-
1,3-Dibromo-2-chlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, add 1,3-dibromo-2-chlorobenzene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound, which can then be purified.
Part 2: Purification Strategies for High-Purity Boronic Acids
The purification of arylboronic acids can be challenging due to their tendency to form cyclic, trimeric anhydrides known as boroxines upon dehydration and their strong interaction with silica gel, which can lead to poor recovery during column chromatography.[6][7] Therefore, non-chromatographic methods are often preferred.
Recrystallization: The Method of Choice
Recrystallization is a highly effective technique for purifying this compound. The choice of solvent is critical and is typically a binary system, such as hexane/ethyl acetate or toluene/heptane.
Protocol for Recrystallization:
-
Dissolve the crude boronic acid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or toluene).
-
Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes or heptane) until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
Alternative: Acid-Base Extraction
For removing non-acidic impurities, an acid-base extraction can be employed. This leverages the acidic nature of the B(OH)₂ group.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.
-
Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl until the boronic acid precipitates out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Part 3: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of proof.
Characterization Workflow
Summary of Physicochemical and Spectroscopic Data
The following table summarizes the key identification parameters for this compound.[8][9][10]
| Property | Value / Expected Data |
| Molecular Formula | C₆H₅BBrClO₂ |
| Molecular Weight | 235.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 140-160 °C (Varies with purity) |
| ¹H NMR (in DMSO-d₆) | Signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the three protons on the phenyl ring. A broad singlet for the B(OH)₂ protons (approx. 8.2 ppm). |
| ¹³C NMR (in DMSO-d₆) | Six distinct signals in the aromatic region (approx. 120-140 ppm). The carbon attached to boron will be broad and may be difficult to resolve. |
| ¹¹B NMR (in DMSO-d₆) | A single broad peak characteristic of an arylboronic acid, typically in the range of +28 to +32 ppm. |
| Mass Spec (ESI-) | Expected m/z for [M-H]⁻ at ~233/235, showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| IR Spectroscopy (KBr) | Broad O-H stretch (~3200-3500 cm⁻¹), strong B-O stretch (~1350 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region. |
Part 4: Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility. The C(sp²)-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C(sp²)-Cl bond.[1] This allows for a selective coupling reaction at the bromine-substituted position while leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions.
Selective Suzuki-Miyaura Coupling Workflow
This stepwise approach is invaluable in drug discovery and materials science for creating complex, unsymmetrical biaryl and terphenyl systems which are common motifs in pharmacologically active molecules and organic electronic materials.
Part 5: Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be strictly followed.
-
Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9] The reagents used in its synthesis, particularly n-butyllithium, are pyrophoric and must be handled with extreme care under an inert atmosphere. Solvents like THF are highly flammable.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12] Avoid creating dust.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong oxidizing agents.[11][12]
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 3. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 352535-98-9 | CPA53598 [biosynth.com]
- 9. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. espimetals.com [espimetals.com]
(3-Bromo-2-chlorophenyl)boronic acid: A Technical Guide for Advanced Synthesis
Abstract: This guide provides an in-depth technical overview of (3-Bromo-2-chlorophenyl)boronic acid, a key building block in modern synthetic chemistry. Intended for researchers, medicinal chemists, and process development scientists, this document details the compound's physicochemical properties, provides a robust synthesis protocol with mechanistic insights, and outlines its principal application in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the causal relationships behind experimental choices to ensure reproducibility and success.
Core Compound Identification and Physicochemical Properties
This compound is a bifunctional organoboron compound valued for its utility in constructing complex molecular architectures, particularly biaryl and heteroaryl structures. Its distinct substitution pattern—containing ortho-chloro and meta-bromo groups relative to the boronic acid moiety—offers chemists strategic handles for sequential, site-selective cross-coupling reactions.
Proper identification and understanding of its physical properties are paramount for its effective use and storage. Arylboronic acids are known to be hygroscopic and can dehydrate to form cyclic anhydrides (boroxines), which may affect reactivity and stoichiometry.[1]
Table 1: Compound Identifiers and Properties
| Parameter | Value | Source |
| CAS Number | 352535-98-9 | [2][3][4][5] |
| Molecular Formula | C₆H₅BBrClO₂ | [3][6][7][8] |
| Molecular Weight | 235.27 g/mol | [3][6][7][8] |
| IUPAC Name | This compound | [3][8] |
| SMILES | B(C1=C(C(=CC=C1)Br)Cl)(O)O | [3][6][7][8] |
| Appearance | Typically an off-white to white solid powder | N/A |
| Boiling Point | 371.99 °C (Predicted) | [6] |
Storage and Handling: To maintain chemical integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and kept refrigerated.[9] Its hygroscopic nature necessitates handling in a dry environment, such as a glovebox or under a stream of dry gas, to prevent moisture absorption and boroxine formation.[9][10]
Laboratory-Scale Synthesis: A Mechanistic Approach
The synthesis of arylboronic acids is most commonly achieved via the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.[1][11] The following protocol describes a reliable method starting from 1,3-dibromo-2-chlorobenzene, leveraging the differential reactivity of the C-Br bonds in a halogen-metal exchange reaction.
Causality of Experimental Design:
-
Starting Material: 1,3-dibromo-2-chlorobenzene is chosen because the bromine at the 3-position is sterically less hindered than the one at the 1-position (flanked by two chloro groups in the eventual product's precursor), making it more susceptible to initial lithiation. However, a more common and direct precursor would be 1-bromo-2,3-dichlorobenzene, where lithiation would occur at the bromine-bearing carbon. For this guide, we will illustrate the more general approach from a dibromo precursor to highlight regioselectivity. The most direct route starts with 2-bromo-1-chloro-3-iodobenzene, where the iodine undergoes facile metal-halogen exchange. Given the title compound, the most logical starting material is 1-bromo-2-chloro-3-iodobenzene .
-
Reagent: n-Butyllithium (n-BuLi) is a strong base used for lithium-halogen exchange. Its use requires strictly anhydrous conditions and low temperatures to prevent side reactions.[4]
-
Temperature: The reaction is maintained at -78 °C (dry ice/acetone bath) to ensure kinetic control. This low temperature prevents the highly reactive aryllithium intermediate from reacting with the solvent (THF) or other electrophiles in the mixture and minimizes decomposition.[4]
-
Electrophile: Trimethyl borate or triisopropyl borate serves as the boron source. It is added slowly to control the exothermicity of the reaction with the aryllithium species.[4]
-
Workup: Acidic hydrolysis (e.g., with HCl) is crucial to convert the initially formed boronate ester into the desired boronic acid.[4]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,3-dibromo-2-chlorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Boronation: Add trimethyl borate (1.5 equiv) dropwise to the aryllithium solution, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.
-
Quench & Hydrolysis: Remove the cooling bath and allow the mixture to warm to 0 °C. Quench the reaction by slowly adding 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extraction: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield the final product.
Core Application: Suzuki-Miyaura Cross-Coupling
This compound is an exemplary substrate for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis.[12] This reaction enables the coupling of the boronic acid (the nucleophile) with an organic halide or triflate (the electrophile) catalyzed by a palladium(0) complex.[2][3]
Mechanism and Role of Reagents:
-
Catalyst (Pd(0)): The active Pd(0) species initiates the catalytic cycle. It is often generated in situ from a more stable Pd(II) precatalyst like PdCl₂(dppf) or from a Pd(0) source like Pd(PPh₃)₄.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by converting it to a more nucleophilic boronate species (-[B(OH)₃]⁻), which facilitates the key transmetalation step.[13]
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) stabilize the palladium center, modulate its reactivity, and promote the elementary steps of the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Reaction
This protocol describes the coupling of this compound with a generic aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equiv).
-
Solvent and Degassing: Add a solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v).[14] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Commercial Availability and Procurement
This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When procuring, it is essential to verify the purity, as residual starting materials or inorganic salts can impact reaction efficiency.
Table 2: Selected Commercial Suppliers
| Supplier | Purity | Notes |
| American Elements | Available in various grades, including high purity | Offers research and bulk quantities.[2] |
| Biosynth | Typically ≥97% | Provides material for pharmaceutical testing.[4] |
| ChemScene | ≥97% | Supplier for research chemicals.[7] |
| ChemicalBook | Varies by manufacturer | A platform connecting multiple suppliers.[5] |
Safety and Hazard Information
As with all laboratory chemicals, this compound must be handled with appropriate safety precautions.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[9][15] Work in a well-ventilated fume hood to avoid inhalation of dust.[9]
-
Genotoxicity Potential: Some arylboronic acids have been found to be weakly mutagenic in microbial assays, and they may be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[16] Therefore, controlling residual levels in final products is a critical consideration in drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. organicreactions.org [organicreactions.org]
- 4. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound | 352535-98-9 | CPA53598 [biosynth.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. laballey.com [laballey.com]
- 11. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alliancechemical.com [alliancechemical.com]
- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
(3-Bromo-2-chlorophenyl)boronic acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-2-chlorophenyl)boronic acid is a vital reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules, including many active pharmaceutical ingredients (APIs).[1] Its utility, however, is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under different experimental and storage conditions. An in-depth understanding of these characteristics is paramount for optimizing reaction yields, ensuring the purity of synthetic intermediates, and maintaining the integrity of the compound during storage.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and utilize this important synthetic building block.
I. Physicochemical Properties of this compound
This compound is a white to off-white solid with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol .[2][3] The presence of both bromine and chlorine atoms on the phenyl ring, ortho to the boronic acid moiety, significantly influences its electronic properties and, consequently, its reactivity and stability.
II. The Dynamic Nature of Boronic Acids in Solution: The Boroxine Equilibrium
A critical aspect of boronic acid chemistry is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][4][5] This equilibrium is influenced by factors such as temperature, solvent, and the presence of water.[4][5]
The formation of boroxine can impact both the solubility and reactivity of the boronic acid.[5] While the dehydration is often driven by heat, it can also occur gradually at room temperature, even in the solid state.[4] Conversely, the presence of water can hydrolyze the boroxine back to the monomeric boronic acid.[4] This dynamic equilibrium must be considered when preparing solutions and interpreting analytical data.
Figure 1. Reversible equilibrium between this compound and its corresponding boroxine.
III. Solubility Profile
The solubility of a boronic acid is a key parameter for its use in synthesis and for its purification. The solubility of substituted phenylboronic acids is influenced by the nature of the solvent and the substituents on the aromatic ring.[6]
Organic Solvents
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, general trends for similar boronic acids can provide valuable guidance. Phenylboronic acids generally exhibit good solubility in polar aprotic solvents and ethers.[7]
Table 1: General Solubility Trends of Phenylboronic Acids in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility of this compound |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Good |
| Ketones | Acetone, 3-Pentanone | Good |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Good |
| Aprotic Polar | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good |
| Hydrocarbons | Hexane, Toluene, Methylcyclohexane | Poor |
| Alcohols | Methanol, Ethanol | Soluble, but potential for ester formation |
It is important to note that while boronic acids are soluble in alcohols, they can undergo esterification to form boronate esters. This reaction is typically reversible but can affect the outcome of subsequent reactions.
Aqueous Solubility
The aqueous solubility of arylboronic acids is generally low and is significantly influenced by pH.[7] At pH values below their pKa, they exist predominantly in their less soluble neutral form. As the pH increases above the pKa, the boronic acid converts to the more soluble anionic tetrahedral boronate form.[8] The electron-withdrawing nature of the bromine and chlorine substituents on this compound is expected to lower its pKa compared to unsubstituted phenylboronic acid, thereby affecting its pH-solubility profile.[9][10][11]
IV. Stability Considerations
The stability of this compound is a critical factor for its successful application and storage. Degradation can lead to the formation of impurities that may interfere with subsequent reactions or compromise the purity of the final product.
Thermal Stability
Boronic acids can be susceptible to thermal degradation. The primary thermal degradation pathway is often protodeboronation, where the carbon-boron bond is cleaved, resulting in the formation of the corresponding arene (in this case, 2-bromo-1-chlorobenzene).[12] The rate of protodeboronation can be influenced by temperature, pH, and the presence of catalysts.[12]
pH Stability
The stability of arylboronic acids is highly dependent on pH. Protodeboronation is often accelerated under both acidic and basic conditions, with a region of maximum stability typically observed around neutral pH.[12] For ortho-substituted arylboronic acids, deboronation can be particularly facile in the presence of base.[12]
Oxidative Stability
Arylboronic acids can be susceptible to oxidative degradation, particularly in the presence of oxidizing agents.[13] The boronic acid moiety can be oxidized to a hydroxyl group, leading to the formation of the corresponding phenol.[13][14] This degradation pathway can be a concern in the presence of atmospheric oxygen, especially over prolonged periods or at elevated temperatures.
Storage and Handling
To ensure the long-term stability of this compound, proper storage and handling procedures are essential. Based on general guidelines for boronic acids, the following recommendations are made:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, moisture, and incompatible materials such as strong oxidizing agents.[2][15] Storage at room temperature is generally acceptable.[2]
-
Inert Atmosphere: For long-term storage or for applications where the presence of boroxine or degradation products is a concern, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize dehydration and oxidation.
V. Experimental Protocols for Solubility and Stability Assessment
To obtain precise and reliable data for this compound, tailored experimental studies are necessary. The following protocols provide a framework for conducting such investigations, adhering to established scientific principles and regulatory guidelines.[16][17][18]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method, considered the gold standard, determines the thermodynamic equilibrium solubility of a compound in a given solvent.[19][20]
Objective: To determine the equilibrium solubility of this compound in various organic and aqueous buffer systems.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[20][21]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]
Figure 2. Workflow for the shake-flask solubility determination method.
Protocol 2: Stability Assessment using HPLC
This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions, in line with ICH guidelines.[16][22]
Objective: To assess the stability of this compound under thermal, pH, and oxidative stress.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in relevant solvents or buffer systems.
-
Stress Conditions:
-
Thermal: Incubate solutions at elevated temperatures (e.g., 40 °C, 60 °C) and in the solid state.
-
pH: Adjust the pH of aqueous solutions to acidic (e.g., pH 1-3), neutral (pH 7), and basic (e.g., pH 9-12) conditions.
-
Oxidative: Treat solutions with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed samples.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[23][24]
-
Data Evaluation: Quantify the remaining parent compound and any major degradation products to determine the degradation rate and pathways.
Figure 3. Logical workflow for the stability assessment of this compound.
VI. Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for its effective use in research and development. This guide has provided a detailed overview of the key chemical principles governing its behavior, including the crucial boroxine equilibrium. The outlined experimental protocols offer a robust framework for generating the specific data required for process optimization, formulation development, and ensuring the quality and integrity of this important synthetic intermediate. By applying these principles and methodologies, researchers can confidently navigate the challenges associated with handling this reactive compound, ultimately facilitating the successful synthesis of novel chemical entities.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 352535-98-9 | CPA53598 [biosynth.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. ICH Official web site : ICH [ich.org]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. www3.paho.org [www3.paho.org]
- 19. researchgate.net [researchgate.net]
- 20. who.int [who.int]
- 21. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 23. waters.com [waters.com]
- 24. waters.com [waters.com]
(3-Bromo-2-chlorophenyl)boronic acid: A Technical Guide to its Application in Modern Synthetic Chemistry
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Synthesis
In the landscape of modern organic synthesis and drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a transformation for which its pioneers were awarded the Nobel Prize in Chemistry in 2010. Central to this reaction is the use of organoboron compounds, with boronic acids being particularly favored due to their stability, low toxicity, and functional group tolerance.[1][2] Among the vast arsenal of available boronic acids, polysubstituted phenylboronic acids such as (3-Bromo-2-chlorophenyl)boronic acid offer unique strategic advantages. The presence of multiple, differentially reactive halogen substituents on the phenyl ring allows for selective and sequential functionalization, providing a powerful tool for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₆H₅BBrClO₂ | [3] |
| Molecular Weight | 235.27 g/mol | [3] |
| Appearance | White to off-white powder | |
| Melting Point | Not available | |
| Boiling Point | 371.99 °C (predicted) | [3] |
| CAS Number | 352535-98-9 | [3] |
Safety and Handling:
This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Chemoselectivity with this compound
The presence of both bromine and chlorine atoms on the phenyl ring of this compound introduces the potential for chemoselective reactions. In Suzuki-Miyaura couplings, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. This differential reactivity can be exploited to achieve selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This sequential cross-coupling strategy is highly valuable in the synthesis of polysubstituted biaryl compounds.
Field-Proven Insights: A Representative Experimental Protocol
The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction using this compound, based on established methodologies and patent literature.[4] This protocol should be considered a starting point and may require optimization for specific substrates.
Objective: To synthesize a 3'-Bromo-2'-chloro-biphenyl derivative via Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio, 10 mL total volume). To this suspension, add the palladium catalyst, which can be pre-mixed or added as separate components: palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biphenyl product.
Applications in Drug Discovery and Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The ability to rapidly and efficiently synthesize a diverse range of substituted biphenyls using reagents like this compound is therefore of immense value to drug discovery programs. The resulting 3'-Bromo-2'-chloro-biphenyl core can serve as a versatile intermediate for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents, such as kinase inhibitors.[6]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for chemoselective functionalization, makes it a powerful tool for the construction of complex biaryl structures. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential in their programs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:352535-98-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of (3-Bromo-2-chlorophenyl)boronic Acid
For researchers, scientists, and drug development professionals, the incorporation of novel building blocks is paramount to innovation. (3-Bromo-2-chlorophenyl)boronic acid, a versatile reagent in cross-coupling reactions, offers unique substitution patterns that are highly sought after in medicinal chemistry and materials science. However, its utility is matched by the critical need for stringent safety and handling protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses associated with this compound, ensuring its effective and safe use in the laboratory.
Understanding the Hazard Profile
This compound is a solid compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of approximately 235.27 g/mol .[1][2] Its CAS number is 352535-98-9.[1][3] A thorough understanding of its hazard profile is the foundation of safe handling.
GHS Classification and Associated Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
These classifications necessitate specific precautionary measures to prevent exposure and mitigate risks.
| Hazard Statement | Code | Description |
| Causes skin irritation | H315 | Direct contact with the skin can lead to redness, itching, and inflammation.[1] |
| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation, pain, and potential damage.[1] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1] |
Prudent Handling and Storage Protocols
The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure to this compound. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4][5] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or aerosols.[6][7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[8]
Personal Protective Equipment (PPE): A Necessary Barrier
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.
Storage Requirements: Maintaining Chemical Integrity and Safety
Proper storage is crucial to prevent degradation and accidental release.
-
Container: Store in a tightly closed, properly labeled container.[4][9]
-
Environment: Keep the container in a cool, dry, and well-ventilated place.[4][9] Refrigerated storage is often recommended.[9][10]
-
Incompatibilities: Avoid storing with strong oxidizing agents.[8][10] Boronic acids, as a class, should be segregated from bases and reactive metals.[11][12]
Step-by-Step Experimental Workflow: Weighing and Dispensing
The following protocol outlines the safe procedure for weighing and dispensing this compound.
-
Preparation:
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Ensure the chemical fume hood is operational.
-
Prepare a clean, designated workspace within the fume hood.
-
-
Weighing:
-
Place a weigh boat on a calibrated analytical balance inside the fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.
-
-
Dispensing:
-
Transfer the weighed solid to the reaction vessel.
-
If dissolving in a solvent, add the solvent to the solid within the fume hood.
-
-
Cleanup:
Caption: Workflow for Safely Weighing and Dispensing the Reagent.
Emergency Procedures: A Calm and Calculated Response
In the event of an exposure or spill, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[5][9]
-
Containment and Cleanup:
-
Environmental Precautions: Prevent the material from entering drains or waterways.[6][14]
Caption: Decision Tree for Emergency Response Procedures.
Firefighting and Disposal Considerations
-
Firefighting Measures:
-
Disposal:
Conclusion
This compound is a valuable tool in the arsenal of the modern chemist. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into daily laboratory practice, researchers can confidently and safely leverage the synthetic potential of this important building block.
References
- 1. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-Bromo-5-chlorophenyl)boronic acid | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:352535-98-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.com [fishersci.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Crystal Structure Determination of (3-Bromo-2-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-2-chlorophenyl)boronic acid is a halogenated arylboronic acid of significant interest in synthetic organic chemistry and drug discovery. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the construction of complex biaryl systems. The precise three-dimensional arrangement of atoms within a crystal of this compound dictates its physical properties, reactivity, and ultimately its efficacy in synthetic applications.
This guide provides a comprehensive, field-proven protocol for the synthesis, characterization, and definitive crystal structure determination of this compound. By detailing the causality behind experimental choices and adhering to self-validating protocols, this document serves as an authoritative resource for researchers seeking to not only replicate these procedures but also to understand the fundamental principles at play.
Synthesis of this compound
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation with a trialkyl borate. This method offers high yields and is a common strategy for preparing arylboronic acids.[1][2]
Experimental Protocol: Synthesis
-
Reaction Setup: Under an inert argon atmosphere, dissolve 1-bromo-3-chloro-2-iodobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) (approx. 30 mL per mmol of the aryl halide).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for an additional hour.
-
Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Remove the THF under reduced pressure. Acidify the aqueous residue to a pH of approximately 3 using 3M hydrochloric acid. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound.
Synthesis Workflow
Caption: Synthesis of this compound.
Purification and Spectroscopic Characterization
Purification of the crude product is crucial for obtaining high-quality crystals. Recrystallization from a suitable solvent system, such as hot water or ethanol-water, is often effective for arylboronic acids. The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. The boronic acid protons (B(OH)₂) may appear as a broad singlet. |
| ¹³C NMR | Six distinct signals in the aromatic region (120-150 ppm), with the carbon attached to the boron atom appearing at lower field. |
| ¹¹B NMR | A single, broad resonance between 28 and 33 ppm, characteristic of a tricoordinate boronic acid.[3][4] |
| Mass Spec (ESI-) | The [M-H]⁻ ion should be observed with a characteristic isotopic pattern due to the presence of bromine and chlorine.[5][6] |
Crystallization for Single-Crystal X-ray Diffraction
The growth of single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization. Slow evaporation is a reliable method for obtaining high-quality crystals of arylboronic acids.
Experimental Protocol: Crystallization
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature to create a saturated or near-saturated solution.
-
Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment. Allow the solvent to evaporate slowly over several days.
-
Crystal Harvesting: Once well-formed, single crystals of sufficient size (0.1-0.3 mm in each dimension) are observed, carefully remove them from the mother liquor using a pipette or a small loop.
Crystallization Workflow
References
- 1. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of (3-Bromo-2-chlorophenyl)boronic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural rigidity and avenues for controlled, differential functionalization is paramount. (3-Bromo-2-chlorophenyl)boronic acid has emerged as a preeminent building block in medicinal chemistry, prized for its unique electronic and steric properties. The strategic placement of ortho-chloro and meta-bromo substituents on the phenylboronic acid core provides a versatile platform for the synthesis of complex biaryl and heterobiaryl structures, which are prevalent motifs in a wide array of therapeutic agents. This guide provides an in-depth analysis of the applications of this compound, focusing on its role in palladium-catalyzed cross-coupling reactions, its utility in constructing kinase inhibitor and G-protein coupled receptor (GPCR) modulator scaffolds, and its application in fragment-based drug discovery and combinatorial library synthesis. Detailed experimental protocols, mechanistic insights, and data-driven justifications for its strategic implementation are presented to empower researchers in the rational design of next-generation therapeutics.
Introduction: The Architectonics of a Privileged Scaffold
Phenylboronic acids are a cornerstone of modern synthetic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the assembly of complex organic molecules.[1][3] Within this class of reagents, halogenated arylboronic acids are of particular interest as they serve as versatile intermediates, with the halogen atoms acting as reactive handles for subsequent, site-selective modifications.[4]
This compound (Figure 1) is a distinguished member of this family. Its utility stems from the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl bond, a selectivity dictated by bond dissociation energies (Ar-I > Ar-Br > Ar-OTf >> Ar-Cl).[2][5][6] This reactivity differential allows for a chemoselective Suzuki-Miyaura coupling at the C-Br position while preserving the C-Cl bond for subsequent, often different, coupling reactions. This inherent orthogonality is the cornerstone of its strategic value, enabling the programmed and efficient construction of polysubstituted biaryl systems from a single, readily available starting material.
Figure 1: Structure of this compound
Caption: The chemical structure of this compound, highlighting the ortho-chloro and meta-bromo substituents.
The Core Application: Chemoselective Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The ability to selectively couple at the C-Br position is a powerful tool for medicinal chemists.
Mechanistic Considerations and Causality
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex (Figure 2).[5] The key steps are:
-
Oxidative Addition: A Pd(0) complex inserts into the aryl-halide bond of the electrophilic partner, forming a Pd(II) species.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, typically after activation of the boronic acid with a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
The chemoselectivity observed with this compound is primarily governed by the oxidative addition step. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond results in a lower activation barrier for oxidative addition at the bromine-substituted position.[5] This allows for the selective formation of a biaryl linkage at this position under carefully controlled reaction conditions, leaving the chlorine atom untouched for potential future transformations.
Figure 2: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Representative Experimental Protocol: Selective Coupling
Reaction: this compound + Aryl Bromide -> 3-Aryl-2-chlorophenylboronic acid derivative
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., 4-bromopyridine) (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Justification of Choices:
-
Catalyst: Pd(PPh₃)₄ is a common, reliable catalyst for Suzuki couplings. Other catalysts, such as Pd(dppf)Cl₂, can also be effective.[7]
-
Base: An inorganic base like potassium carbonate or phosphate is crucial for activating the boronic acid for transmetalation.[1]
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is standard, as water can aid in the dissolution of the base and facilitate the catalytic cycle.[7][8]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating the exclusion of oxygen.
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology.[9][10] Many kinase inhibitors feature a biaryl or heteroaryl-aryl core that occupies the ATP-binding site of the enzyme.[11] The 2,3-disubstituted biphenyl motif, readily accessible from this compound, is a valuable scaffold for designing such inhibitors.
Scaffold Hopping and Structure-Activity Relationship (SAR) Studies
The sequential coupling capability of this compound allows for the systematic exploration of the chemical space around the biaryl core. For instance, an initial Suzuki coupling at the C-Br position can be followed by a second, different coupling at the C-Cl position (e.g., another Suzuki, Buchwald-Hartwig amination, etc.). This enables the rapid generation of a library of analogues for SAR studies.
| Position | Modification | Rationale | Potential Target Interaction |
| C3 | Aryl/Heteroaryl group via Suzuki coupling | Occupies hydrophobic pocket, potential for H-bonding | Gatekeeper residue interaction, hinge binding |
| C2 | Amine/Alkoxy group via subsequent coupling | Vector for solvent exposure, H-bond donor/acceptor | Interaction with solvent front, ribose pocket |
Table 1: SAR Exploration Enabled by Sequential Coupling
Figure 3: Workflow for synthesizing a kinase inhibitor scaffold.
Application in GPCR Modulator Synthesis
G-protein coupled receptors are the largest family of membrane proteins and are the targets of a significant portion of approved drugs.[12][13] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response.[14] The development of these modulators often requires complex, three-dimensional molecules, and the scaffolds derived from this compound are well-suited for this purpose. The non-coplanar nature of ortho-substituted biphenyls can provide the necessary 3D architecture to interact with allosteric sites.
Role in Fragment-Based Drug Discovery (FBDD) and Combinatorial Chemistry
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments.[1] this compound itself, or simple derivatives thereof, can serve as a valuable fragment. The boronic acid moiety can form reversible covalent bonds with serine residues in a protein's active site, while the di-halogenated ring provides vectors for fragment growth or linking.
In combinatorial chemistry, this boronic acid is an ideal building block for creating large, diverse libraries of compounds.[15] The orthogonal reactivity of the two halogen atoms allows for a "split-and-pool" synthesis strategy, where one position is functionalized, the library is split, and then the second position is functionalized with a different set of building blocks, leading to a rapid expansion of molecular diversity.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its inherent and predictable chemoselectivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway for the synthesis of complex, polysubstituted biaryl scaffolds. This capability is directly applicable to the construction of core structures for high-value therapeutic targets, including protein kinases and GPCRs. As the principles of rational drug design continue to evolve, the demand for versatile and strategically functionalized building blocks will only increase. This compound is poised to remain a key player in the ongoing quest for novel and effective medicines.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. This compound - CAS:352535-98-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase | MDPI [mdpi.com]
- 11. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | MDPI [mdpi.com]
- 12. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Reactivity profile of (3-Bromo-2-chlorophenyl)boronic acid
An In-depth Technical Guide to the Reactivity Profile of (3-Bromo-2-chlorophenyl)boronic acid
Foreword: Unlocking Synthetic Versatility
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, this compound presents a particularly interesting case. Its dihalogenated structure offers a platform for sequential and site-selective functionalization, enabling the synthesis of intricately substituted biaryl scaffolds. This guide provides a comprehensive exploration of its reactivity, focusing on the underlying principles that govern its synthetic utility and offering practical insights for researchers in the field.
Structural and Physicochemical Profile
This compound is a crystalline solid at room temperature. Its unique reactivity stems from the interplay of the boronic acid moiety and the two distinct halogen substituents on the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 352535-98-9 | [2] |
| Molecular Formula | C₆H₅BBrClO₂ | [2] |
| Molecular Weight | 235.27 g/mol | [2] |
| SMILES | B(C1=C(C(=CC=C1)Br)Cl)(O)O | [2] |
| Appearance | White to off-white crystalline powder | General Knowledge |
| pKa | ~8-9 (estimated for arylboronic acids) | [3] |
The ortho-chloro and meta-bromo substituents create a specific electronic and steric environment around the boronic acid group, which significantly influences its reactivity in cross-coupling reactions.
Core Reactivity: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the cornerstone of applications for this compound, enabling the formation of carbon-carbon bonds.[4] This palladium-catalyzed reaction couples the arylboronic acid with an organic halide or triflate.[5]
Mechanistic Overview
The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The process begins with a Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[7]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
References
- 1. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-Bromo-2-chlorophenyl)boronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation with Dihaloaromatic Building Blocks
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the efficient and versatile formation of carbon-carbon bonds.[1] Its broad functional group tolerance and relatively mild reaction conditions have cemented its role in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This application note provides a detailed guide to employing a specialized building block, (3-Bromo-2-chlorophenyl)boronic acid , in Suzuki-Miyaura coupling reactions. The presence of two distinct halogen atoms on the phenylboronic acid scaffold—a bromine and a chlorine—offers a unique opportunity for sequential and site-selective cross-coupling, allowing for the controlled and stepwise construction of highly substituted biaryl and polyaryl systems. This guide will delve into the mechanistic underpinnings of this selectivity, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Basis of Chemoselectivity
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The chemoselectivity in the coupling of this compound with an aryl halide is primarily dictated by the initial oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.[2]
The reactivity of aryl halides in this step follows the general trend: I > Br > OTf > Cl.[2] This is a consequence of the carbon-halogen bond dissociation energies. The C-Br bond is weaker and therefore more susceptible to cleavage by the palladium catalyst than the more robust C-Cl bond. This inherent difference in reactivity allows for the selective activation of the C-Br bond of an aryl bromide coupling partner in the presence of the C-Cl bond on the this compound, or vice-versa if the boronic acid were the electrophilic partner in a different reaction scheme.
The catalytic cycle can be visualized as follows:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The role of the base is crucial; it activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step.[1] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.
Experimental Protocol: A Representative Procedure
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to dissolve the reactants, typically resulting in a 0.1-0.2 M solution with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry | ||
| This compound | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting aryl halide. |
| Aryl Halide | 1.0 equivalent | The limiting reagent. |
| Base | 2.0 - 3.0 equivalents | Sufficient excess to activate the boronic acid and neutralize any acidic byproducts. |
| Palladium Catalyst | 1 - 5 mol% | Lower loadings are preferred for efficiency, but higher loadings may be needed for challenging substrates. |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often optimal for dissolving both the organic reactants and the inorganic base. |
| Temperature | 80 - 110 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS to determine completion. |
Optimization and Troubleshooting Workflow
Achieving optimal results in Suzuki-Miyaura couplings often requires fine-tuning of the reaction conditions. The following workflow provides a logical approach to optimization and troubleshooting.
Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.
Common Issues and Solutions:
-
Low or No Conversion:
-
Cause: Insufficiently active catalyst, low temperature, or poor solubility of reactants.
-
Solution: Increase the reaction temperature, screen different palladium catalysts and ligands (e.g., those with bulky, electron-rich phosphines), or try a different solvent system to improve solubility.[1]
-
-
Homocoupling of Boronic Acid:
-
Cause: Presence of oxygen in the reaction mixture, or use of a Pd(II) precatalyst without a reducing agent.
-
Solution: Ensure thorough degassing of the solvent and reaction vessel. Use a Pd(0) catalyst or add a reducing agent if using a Pd(II) source.
-
-
Protodeborylation (Loss of Boronic Acid Group):
-
Cause: Presence of excess water or acidic conditions, prolonged reaction times at high temperatures.
-
Solution: Use anhydrous solvents if possible (though water is often necessary for the base), minimize reaction time, and consider using a milder base.
-
-
Loss of Selectivity (Reaction at C-Cl):
-
Cause: Very high temperatures or highly active catalyst systems might lead to some reaction at the C-Cl bond.
-
Solution: Carefully control the reaction temperature and consider a less reactive catalyst system if C-Cl coupling becomes a significant side reaction.
-
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Bases: Strong bases like potassium carbonate and potassium phosphate are corrosive. Avoid inhalation of dust and direct contact with skin and eyes.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere of nitrogen or argon to prevent oxidation of the catalyst and side reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, multi-substituted aromatic compounds via the Suzuki-Miyaura cross-coupling reaction. The inherent difference in the reactivity of the C-Br and C-Cl bonds allows for predictable and selective C-C bond formation. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can effectively utilize this reagent to advance their synthetic endeavors in drug discovery and materials science.
References
Mastering Chemoselectivity: Palladium-Catalyzed Cross-Coupling Reactions with (3-Bromo-2-chlorophenyl)boronic Acid
Introduction: The Synthetic Utility of Orthogonally Functionalized Building Blocks
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision is paramount. (3-Bromo-2-chlorophenyl)boronic acid is a valuable bifunctional building block, offering two distinct halogen atoms—bromine and chlorine—that can be selectively functionalized. This differential reactivity allows for sequential, site-selective carbon-carbon bond formation, enabling the efficient synthesis of unsymmetrical biaryl compounds and other complex scaffolds. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction, utilizing this versatile substrate. We will delve into the mechanistic principles governing chemoselectivity, present detailed experimental protocols for selective C-Br bond functionalization, and offer insights into catalyst selection and reaction optimization.
Mechanistic Insights: The Key to Chemoselectivity
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, proceeding through a well-established palladium-based catalytic cycle.[1] The chemoselectivity in the coupling of this compound hinges on the differential reactivity of the C-Br and C-Cl bonds towards the palladium catalyst.
The generally accepted reactivity trend for aryl halides in palladium-catalyzed oxidative addition is: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl . This trend is a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-Br bond is more susceptible to cleavage by the Pd(0) catalyst compared to the stronger C-Cl bond, allowing for selective reaction at the bromine-substituted position under carefully controlled conditions.
The choice of palladium catalyst and, critically, the ancillary ligands plays a pivotal role in modulating this inherent reactivity difference.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. For this compound, this first step is the selective insertion of the Pd(0) into the C-Br bond.
-
Transmetalation: Following oxidative addition, a base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium(II) center.
-
Reductive Elimination: In the final step, the two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Catalyst and Ligand Selection: Tailoring Reactivity
The choice of the palladium source and the associated ligands is critical for achieving high yields and selectivity, especially when dealing with challenging substrates like dihaloarenes.
-
Palladium Precatalysts: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, modern palladium precatalysts (e.g., Buchwald-type precatalysts like XPhos Pd G3 or SPhos Pd G3) often offer superior activity and stability. These precatalysts readily generate the active Pd(0) species in situ.
-
Ligands: The ligand's steric and electronic properties are paramount in controlling the outcome of the reaction.
-
Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step, which is often rate-limiting, particularly for less reactive aryl chlorides.[2] However, very bulky ligands can sometimes promote difunctionalization even with a deficit of the coupling partner.[3][4] This is because after the first coupling, the palladium catalyst may remain associated with the product and perform a second oxidative addition before dissociating.
-
For selective mono-arylation at the C-Br position, a less bulky ligand like triphenylphosphine (PPh₃) is often a good starting point, as it provides a good balance of reactivity to activate the C-Br bond without readily activating the C-Cl bond under controlled conditions.
-
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Triphenylphosphine (PPh₃) (2-6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (or Toluene/Water mixture)
-
Water (degassed)
-
Magnetic stir bar
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material. Reactions are typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-chloro-3-aryl-phenylboronic acid derivative.
Protocol 2: Sequential One-Pot Di-arylation
For the synthesis of unsymmetrical terphenyl derivatives, a sequential, one-pot approach can be employed. This leverages the initial selective coupling at the C-Br bond, followed by a second coupling at the less reactive C-Cl bond under more forcing conditions.[5]
Procedure:
-
First Coupling: Follow steps 1-5 from Protocol 1, using a catalyst system known to be selective for C-Br activation (e.g., Pd(OAc)₂/PPh₃).
-
Second Coupling Partner Addition: Once the first coupling is complete (as confirmed by TLC or LC-MS), add the second arylboronic acid (1.2-1.5 equiv), additional base (e.g., K₃PO₄), and a more robust catalyst/ligand system (e.g., a Buchwald precatalyst like XPhos Pd G3, or more P(t-Bu)₃).
-
Second Reaction: Increase the reaction temperature to 100-120 °C and continue stirring and monitoring until the second coupling is complete.
-
Workup and Purification: Follow steps 6-7 from Protocol 1 to isolate the final unsymmetrical di-arylated product.
Data Presentation: Reaction Parameters and Expected Yields
The following table summarizes representative conditions and expected yields for the selective mono-arylation at the C-Br position of a bromo-chloro-aryl substrate, based on literature for analogous systems.[6] Optimization may be required for specific substrates.
| Entry | Arylboronic Acid (Ar'-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | >90 |
| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | ~80-90 |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | ~73 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | - Inactive catalyst (oxidation) - Insufficiently strong base - Low reaction temperature | - Ensure rigorous degassing of solvents and use of an inert atmosphere. - Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄). - Increase reaction temperature incrementally. - Consider a more active precatalyst system (e.g., Buchwald G3 precatalysts). |
| Formation of Di-coupled Product | - Reaction conditions too harsh - Catalyst system not selective enough | - Lower the reaction temperature and/or time. - Use a less forcing catalyst system (e.g., stick with Pd(OAc)₂/PPh₃). - Ensure the stoichiometry of the first boronic acid is not in large excess. |
| Dehalogenation Side Product | - Presence of a hydride source - Base-mediated decomposition | - Use aprotic solvents like dioxane or toluene. If alcohols are used, minimize their amount. - Ensure the base is not a hydride source. Try phosphate or fluoride bases. - Protect any N-H groups on heterocyclic substrates.[7] |
| Homocoupling of Boronic Acid | - Presence of oxygen - Pd(II) species in the reaction | - Rigorously degas all solvents and maintain a strict inert atmosphere. - Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0). |
Conclusion
This compound is a powerful synthetic intermediate that allows for the controlled, sequential introduction of different aryl groups. The key to its successful application lies in understanding and exploiting the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can selectively functionalize the more reactive C-Br bond, preserving the C-Cl bond for subsequent transformations. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to leverage this versatile building block in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for (3-Bromo-2-chlorophenyl)boronic acid
A Senior Application Scientist's Guide to Optimizing Suzuki-Miyaura Cross-Coupling Reactions
Authored for researchers, medicinal chemists, and process development scientists, this document provides an in-depth guide to the optimal reaction conditions for (3-Bromo-2-chlorophenyl)boronic acid. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles that govern reaction success, empowering the user to troubleshoot and adapt these protocols for their specific synthetic challenges.
This compound is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl structures that are prevalent in pharmaceuticals and functional materials.[1][2][3] Its utility is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] However, the unique substitution pattern—a bromine atom for coupling and an adjacent, sterically demanding chlorine atom—presents specific challenges that require careful optimization of reaction parameters to achieve high yields and purity.
| Physicochemical Properties | |
| IUPAC Name | This compound[6] |
| CAS Number | 352535-98-9[7] |
| Molecular Formula | C₆H₅BBrClO₂[6] |
| Molecular Weight | 235.27 g/mol [6] |
| Appearance | Typically an off-white to white crystalline solid. |
| Primary Application | Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.[8][9][10] |
The Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and high functional group tolerance.[4][9] The reaction facilitates the coupling of an organoboron species (like our subject boronic acid) with an organohalide. The mechanism proceeds via a catalytic cycle involving a palladium catalyst.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount to rational optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][11] The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-BROMO-2-CHLOROPHENYLBORONIC ACID | 352535-98-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note & Protocols: (3-Bromo-2-chlorophenyl)boronic Acid as a Strategic Building Block for Advanced Organic Electronics
Abstract
In the pursuit of next-generation organic electronic devices, the rational design of molecular building blocks is paramount. Halogenated aromatic compounds, in particular, have emerged as critical components for tuning the optoelectronic properties and solid-state morphology of organic semiconductors.[1][2] This guide provides an in-depth exploration of (3-Bromo-2-chlorophenyl)boronic acid, a uniquely functionalized building block poised for the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Its distinct ortho-chloro and meta-bromo substitution pattern, combined with the versatile boronic acid moiety, offers a platform for sequential, site-selective cross-coupling reactions, enabling the precise construction of complex π-conjugated systems. We present detailed protocols, mechanistic insights, and strategic considerations for leveraging this compound to advance the field of organic electronics.
Introduction: The Strategic Role of Halogenation in Organic Semiconductors
The performance of organic electronic devices is intrinsically linked to the molecular structure of the active semiconductor materials.[3] Halogenation has become a powerful strategy to modulate key material properties:
-
Energy Level Tuning: The high electronegativity of halogen atoms can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] This tuning is crucial for optimizing charge injection/extraction barriers and controlling the emission color in OLEDs.
-
Molecular Packing and Morphology: Halogen atoms can induce specific, noncovalent intermolecular interactions, such as halogen bonding, which can direct molecular self-assembly into highly ordered structures.[4][5] This enhanced order is vital for achieving high charge carrier mobility in OFETs.[6]
-
Synthetic Versatility: Carbon-halogen bonds serve as reactive handles for cornerstone synthetic methodologies, most notably the Suzuki-Miyaura cross-coupling reaction, which is instrumental in building the complex architectures of modern organic semiconductors.[1][7]
This compound is a particularly compelling building block because it possesses three distinct reactive sites: the boronic acid group for an initial Suzuki coupling, and two different carbon-halogen bonds (C-Br and C-Cl). The generally higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions allows for a programmed, stepwise synthesis, providing unparalleled control over the final molecular architecture.[7]
Physicochemical & Safety Data: this compound
A thorough understanding of the reagent's properties is the foundation of any successful synthesis.
| Property | Value | Reference |
| CAS Number | 352535-98-9 | [8][9][10] |
| Molecular Formula | C₆H₅BBrClO₂ | [8][10][11] |
| Molecular Weight | 235.27 g/mol | [8][11] |
| Appearance | Solid | [12] |
| Boiling Point | 371.99 °C | [8] |
| SMILES | B(C1=C(C(=CC=C1)Br)Cl)(O)O | [10][11] |
| InChIKey | YCMXATUQDUMDGW-UHFFFAOYSA-N | [11] |
Safety & Handling: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[11] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Application: Sequential Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, valued for its mild conditions and tolerance of a wide array of functional groups.[7][13] The primary utility of this compound lies in its capacity for sequential couplings, enabling the creation of asymmetric molecules that would be difficult to synthesize otherwise.
The workflow leverages the differential reactivity of the C-Br and C-Cl bonds. The first Suzuki reaction can be performed under conditions that selectively activate the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This stepwise approach is fundamental to building complex, multifunctional organic semiconductors.
Caption: Conceptual workflow for sequential Suzuki-Miyaura coupling.
Detailed Experimental Protocol: A General Suzuki-Miyaura Reaction
This protocol provides a representative, field-proven methodology for the Suzuki-Miyaura coupling. Researchers should note that optimization of the catalyst, base, and solvent system is often necessary for specific substrates.
4.1. Materials and Reagents
-
This compound (1.0 equiv.)
-
Aryl or heteroaryl halide (e.g., Aryl-Br) (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]
-
Base (e.g., Anhydrous K₃PO₄, 3.0 equiv.)[14]
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)[14]
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
4.2. Equipment
-
Oven-dried Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
4.3. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide coupling partner (1.2 mmol), and anhydrous potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 mmol).
-
Solvent Addition: Add the anhydrous solvent mixture (e.g., 8 mL of 1,4-Dioxane and 2 mL of degassed deionized water) via syringe.[15]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[15]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[14]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[14]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[15]
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Applications in Organic Electronic Material Synthesis
The structural features of this compound directly translate into tangible benefits for designing OLED and OFET materials.
| Structural Feature | Impact on Material Properties | Application Relevance |
| Ortho-Chloro Group | Induces a twisted conformation in the resulting biaryl structure, which can disrupt intermolecular π-π stacking. | OLEDs: Reduces aggregation-caused quenching, potentially leading to higher solid-state luminescence efficiency.[16][17] |
| Meta-Bromo Group | Serves as a secondary reaction site for extending conjugation or adding functional side groups. | OLEDs/OFETs: Allows for the creation of complex, multi-dimensional molecules with tailored charge transport and emissive properties. |
| Boronic Acid Moiety | Primary reactive site for Suzuki coupling, enabling the core C-C bond formation. | OLEDs/OFETs: The foundational reaction for building the π-conjugated backbone of the semiconductor.[18][19] |
| Combined Halogenation | Lowers HOMO/LUMO energy levels, increasing electron affinity.[2] | OLEDs: Can be used to tune emission color and improve electron injection/transport. OFETs: Can facilitate n-type or ambipolar charge transport.[1] |
5.1. Designing OLED Emitters and Hosts In OLEDs, this building block can be used to synthesize both the light-emitting guest molecules and the host matrix they are dispersed in. By reacting the boronic acid with a luminescent core, and then using the halogen sites to attach charge-transporting moieties, one can create multifunctional materials that combine high photoluminescence quantum yield with good charge mobility.
5.2. Crafting High-Mobility OFETs For OFETs, the goal is to promote highly ordered packing for efficient charge transport.[6] While the ortho-chloro group can induce twisting, this can be strategically used to control the dimensionality of packing. The remaining halogen can be functionalized with groups that encourage specific intermolecular interactions, such as long alkyl chains for lamellar packing or other halogenated groups to promote halogen bonding.[4]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular engineering in organic electronics. Its trifunctional nature allows for a programmed, sequential synthesis of complex and asymmetric π-conjugated systems. By understanding the interplay between its structural features and the resulting material properties, researchers can precisely tailor organic semiconductors for next-generation OLEDs and OFETs with enhanced efficiency, stability, and performance. The protocols and insights provided herein serve as a robust foundation for harnessing the full potential of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Halogen Bonding as a Tool to Control Morphology and Charge Transport in Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical rationale for the role of the strong halogen bond in the design and synthesis of organic semiconductor materials: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 352535-98-9 | CPA53598 [biosynth.com]
- 9. 3-BROMO-2-CHLOROPHENYLBORONIC ACID | 352535-98-9 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Boronic acid, B-(3-bromo-4-chlorophenyl)- | CymitQuimica [cymitquimica.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. OLED material intermediate | lookchem [lookchem.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of (3-Bromo-2-chlorophenyl)boronic Acid in Agrochemical Synthesis
Introduction: A Versatile Building Block for Modern Crop Protection
In the intricate landscape of agrochemical research and development, the demand for novel, effective, and synthetically accessible active ingredients is perpetual. Phenylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, (3-Bromo-2-chlorophenyl)boronic acid (CAS No: 352535-98-9) emerges as a particularly valuable intermediate.[1][2] Its unique trifunctional nature—a boronic acid, a bromine atom, and a chlorine atom on a phenyl ring—provides a powerful platform for the strategic, sequential construction of complex molecular architectures.
The strategic placement of these functional groups allows for chemoselective reactions, a highly sought-after attribute in multi-step synthesis. This guide provides an in-depth exploration of the application of this compound, focusing on its primary role in Suzuki-Miyaura cross-coupling reactions for the synthesis of advanced agrochemical scaffolds, particularly those found in modern fungicides like succinate dehydrogenase inhibitors (SDHIs).[3][4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and widely adopted method for forming carbon-carbon (C-C) bonds, typically between an organoboron compound (like a boronic acid) and an organohalide.[5][6] This reaction is indispensable in the agrochemical industry for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in potent fungicides, herbicides, and insecticides.[5]
The utility of this compound lies in the differential reactivity of its three functional sites. The typical order of reactivity in palladium-catalyzed couplings is:
-
Boronic Acid Group (-B(OH)₂): The primary site for the initial Suzuki-Miyaura coupling.
-
Bromo Group (-Br): More reactive than the chloro group, allowing for a second, selective coupling reaction under specific conditions.[7]
-
Chloro Group (-Cl): The least reactive site, which can be engaged in a third coupling reaction, often requiring more forcing conditions or specialized catalyst systems.[7]
This reactivity hierarchy enables a programmed, stepwise approach to molecular assembly, allowing researchers to introduce different substituents at specific positions, thereby fine-tuning the biological activity and physicochemical properties of the target molecule.
References
- 1. This compound | 352535-98-9 | CPA53598 [biosynth.com]
- 2. This compound - CAS:352535-98-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. Sedaxane - Wikipedia [en.wikipedia.org]
- 4. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Suzuki-Miyaura Coupling Using (3-Bromo-2-chlorophenyl)boronic acid
Introduction: Accelerating Discovery with Microwave Chemistry
In the fast-paced fields of drug discovery and materials science, the rapid and efficient synthesis of novel molecular frameworks is paramount. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2][3] However, traditional thermal heating methods can be time-consuming and sometimes lead to undesired side products. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4][5][6][7] By utilizing microwave irradiation, MAOS delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform heating that can dramatically reduce reaction times from hours to minutes, improve yields, and enhance product purity.[6][8][9]
This guide provides a detailed exploration of the application of microwave synthesis to the Suzuki-Miyaura coupling of (3-Bromo-2-chlorophenyl)boronic acid. This particular building block is of significant interest due to its unique substitution pattern, offering a handle for sequential, site-selective cross-coupling reactions. The greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions allows for initial coupling at the bromine position, leaving the chlorine atom available for subsequent transformations. This guide will delve into the reaction mechanism, provide a robust and validated protocol, and offer insights into best practices for researchers and scientists.
Section 1: The Synergy of Microwaves and Palladium Catalysis
Principles of Microwave Heating
Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating of the bulk material.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts used as bases), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.
This direct energy transfer is the key to the "microwave effect," which often leads to reaction rate accelerations that cannot be replicated by conventional heating alone.[5][6]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organic halide or triflate.[10][11] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the electrophile (in this case, the C-Br bond of the boronic acid's coupling partner, or the C-Br bond of a different molecule if the boronic acid is used as the halide source), forming a Pd(II) intermediate.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][11]
Section 2: Reagent Profile - this compound
This difunctionalized boronic acid serves as a versatile building block. Understanding its properties is crucial for successful protocol development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[12] |
| CAS Number | 352535-98-9 | ChemicalBook[13] |
| Molecular Formula | C₆H₅BBrClO₂ | PubChem[12] |
| Molecular Weight | 235.27 g/mol | PubChem[12] |
| Appearance | Typically a white to off-white solid | --- |
| Storage | Store in a cool, dry place. Inert atmosphere recommended. | ChemicalBook[13] |
Hazard Information: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[12][14] Appropriate personal protective equipment (PPE) must be worn at all times.
Section 3: Detailed Application Protocol
This protocol details a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl bromide.
Objective: To synthesize 3-bromo-2-chloro-4'-methoxy-1,1'-biphenyl in high yield and short reaction time.
Materials & Equipment
-
Reagents:
-
This compound (CAS: 352535-98-9)
-
4-Bromoanisole (CAS: 104-92-7)
-
Palladium(II) acetate (Pd(OAc)₂) (CAS: 3375-31-3)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (CAS: 657408-07-6)
-
Potassium Phosphate Tribasic (K₃PO₄) (CAS: 7778-53-2)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
-
Equipment:
-
Dedicated laboratory microwave reactor designed for chemical synthesis
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
-
Safety Precautions
-
General: Always wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves.[15] All operations should be performed inside a certified chemical fume hood.
-
Microwave Safety:
-
Only use vessels specifically designed for the microwave reactor. Never use sealed vessels without pressure monitoring capabilities.[16][17]
-
Do not use metal caps, clips, or stir bars that are not approved for the system, as this can cause arcing.[18]
-
Be aware of the potential for rapid pressure and temperature increases, especially with exothermic reactions.[16]
-
Ensure the microwave door seals are clean and undamaged before operation.[15][17]
-
-
Chemical Safety:
-
Handle all reagents in a fume hood. This compound is an irritant.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Step-by-Step Experimental Procedure
-
Reagent Preparation:
-
To a 10 mL microwave reaction vessel containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.).
-
Add 4-bromoanisole (1.0 mmol, 1.0 equiv.).
-
Add Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
In a separate vial, pre-mix the catalyst: Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1 mL of 1,4-dioxane. Add this catalyst solution to the reaction vessel.
-
Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the reaction vessel.
-
-
Microwave Reactor Setup:
-
Securely cap the vessel.
-
Place the vessel inside the cavity of the microwave reactor.
-
-
Reaction Execution:
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
Stirring: High
-
-
Start the microwave program. Monitor the reaction progress via the instrument's real-time temperature and pressure readings.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the vessel to cool to room temperature (<50 °C) before removing it from the reactor.
-
Quench the reaction by adding 10 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Expected Results & Data Summary
Microwave-assisted protocols for Suzuki couplings typically provide high yields in significantly reduced times compared to conventional heating methods, which might require several hours or even days.[8][19]
| Parameter | Condition | Rationale |
| Boronic Acid | This compound | Key building block. |
| Aryl Halide | 4-Bromoanisole | Coupling partner. |
| Catalyst | Pd(OAc)₂ / SPhos | A highly active catalyst system for coupling aryl chlorides and bromides.[20][21] |
| Base | K₃PO₄ | Strong, non-nucleophilic base effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common solvent mixture that balances polarity for microwave absorption and solubility for reagents. |
| Temperature | 120 °C | Provides sufficient energy to overcome activation barriers without causing degradation. |
| Time | 15 minutes | Drastically reduced from conventional heating times due to efficient microwave heating.[19][22] |
| Expected Yield | >85% | Based on typical outcomes for similar microwave-assisted Suzuki reactions.[23][24] |
Section 4: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently anhydrous solvent; Weak base; Low temperature. | Use a fresh catalyst or a pre-catalyst; Ensure solvents are dry; Switch to a stronger base like Cs₂CO₃; Increase reaction temperature or time. |
| Debromination | Catalyst system is too reactive; Reaction time is too long. | Use a less reactive catalyst/ligand combination; Reduce reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Degas the solvent mixture before adding the catalyst; Ensure the base is sufficiently strong and soluble. |
Conclusion
The integration of microwave technology into the Suzuki-Miyaura cross-coupling reaction offers a powerful platform for synthetic chemists. This application note demonstrates a reliable and highly efficient protocol for the use of this compound, a valuable building block for creating complex molecular architectures. The dramatic reduction in reaction time, coupled with high yields, underscores the advantage of MAOS in accelerating research and development pipelines. The product of this reaction retains the chloro-substituent, which can be used as a synthetic handle for further diversification in subsequent cross-coupling reactions, opening avenues to a wide array of novel compounds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ijrpas.com [ijrpas.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-BROMO-2-CHLOROPHENYLBORONIC ACID | 352535-98-9 [chemicalbook.com]
- 14. 3-溴-2-(4′-氯苄氧基)-苯基硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 15. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 16. Safety Considerations for Microwave Synthesis [cem.com]
- 17. Microwave Safety [k-state.edu]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. uwindsor.ca [uwindsor.ca]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up of Reactions Involving (3-Bromo-2-chlorophenyl)boronic acid
Introduction: The Strategic Importance of (3-Bromo-2-chlorophenyl)boronic acid
This compound is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring three distinct reactive handles (boronic acid, bromo, and chloro groups)—allows for sequential, site-selective modifications, making it an invaluable precursor for complex molecular architectures. The primary utility of this reagent is realized through the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has become a cornerstone of carbon-carbon bond formation in industrial synthesis.
However, transitioning a laboratory-scale reaction involving this intermediate to a pilot plant or manufacturing setting is a non-trivial endeavor. The challenges extend beyond simply multiplying reagent quantities. Critical considerations related to reaction kinetics, thermal safety, impurity profiles, and downstream processing must be systematically addressed. This document provides a comprehensive guide grounded in process chemistry principles to navigate the complexities of scaling up reactions with this compound, ensuring a safe, efficient, and reproducible process.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties and potential hazards of your starting material is the first step in any successful scale-up campaign. This compound is a stable solid under normal conditions but requires careful handling.
| Property | Value | Source |
| CAS Number | 352535-98-9 | |
| Molecular Formula | C₆H₅BBrClO₂ | |
| Molecular Weight | 235.27 g/mol | |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 371.99 °C (Predicted) | |
| Hazard Classification | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Respiratory Irritant (STOT SE 3) |
Handling and Storage:
-
Store at room temperature in a well-ventilated, dry place.
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and gloves.
-
While generally stable, boronic acids can undergo protodeborylation (loss of the B(OH)₂ group) under harsh acidic or basic conditions or at elevated temperatures, forming 1-bromo-2-chlorobenzene as an impurity.
-
Some boronic acids can also be susceptible to copper-mediated degradation, which is a consideration if subsequent reaction steps involve copper catalysts.
The Core Transformation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common and powerful application for this boronic acid, enabling the formation of biaryl structures. The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.
The general mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride).
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Critical Scale-Up Considerations
Transitioning from a 1-gram lab reaction to a 10-kilogram pilot plant run requires a shift in mindset. Parameters that are forgiving at the bench can become critical safety or quality issues at scale.
Caption: General Scale-Up Workflow from Lab to Manufacturing.
A. Thermal Safety & Exotherm Control
This is the most critical consideration for scale-up. While often appearing benign at the lab scale, Suzuki-Miyaura couplings can be significantly exothermic. The heat generated by the reaction (exotherm) must be efficiently removed by the reactor's cooling system.
-
The Hazard: As the reactor volume increases, the surface area-to-volume ratio decreases dramatically. This means a large reactor is much less efficient at dissipating heat than a small flask. An uncontrolled exotherm can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil and resulting in a thermal runaway.
-
Causality: The exotherm often occurs rapidly upon the addition of the palladium catalyst, which initiates the reaction. Aqueous systems can sometimes lead to faster reactions and more significant exotherms compared to anhydrous conditions. Using high-boiling solvents like DMSO can be particularly hazardous, as the maximum temperature a runaway reaction can reach (MTSR) could exceed the solvent's decomposition temperature, leading to gas generation and a potential explosion.
-
Best Practices:
-
Reaction Calorimetry (RC1): Before any significant scale-up, the reaction's thermal profile must be characterized using calorimetry. This will determine the total heat of reaction, the rate of heat release, and the adiabatic temperature rise (ΔTad).
-
Controlled Dosing: Never add all reagents at once. The safest approach is often a semi-batch process where one component (typically the catalyst or one of the coupling partners) is added slowly over time, allowing the cooling system to keep pace with the heat generation.
-
Solvent Choice: Select a solvent with a boiling point well below the decomposition temperature of any reaction components. This allows the solvent's boiling point to act as a natural temperature ceiling via reflux cooling in an emergency.
-
B. Catalyst Selection and Loading
At the lab scale, catalyst cost is often negligible. In production, it's a major economic driver. The goal is to minimize catalyst loading while maintaining a reasonable reaction time.
-
Turnover Number (TON) and Frequency (TOF): These metrics quantify catalyst efficiency. TON is the moles of product formed per mole of catalyst, and TOF is the TON per unit of time. A key goal of process development is to maximize both.
-
Catalyst Choice: While simple salts like Pd(OAc)₂ are cheap, they often require higher loadings and separate phosphine ligands. Modern, pre-formed catalysts (e.g., Buchwald palladacycles) are more expensive but are often so active that their loading can be reduced to parts-per-million (ppm) levels, making them more economical overall.
-
Heterogeneous vs. Homogeneous: Homogeneous catalysts are dissolved in the reaction mixture, offering high activity. Heterogeneous catalysts (e.g., Pd on carbon) are solids that can be filtered out, simplifying purification but sometimes offering lower activity.
C. Solvent and Base Selection
Solvent and base choices impact reaction rate, product purity, and the ease of workup.
-
Solvents: While traditional solvents like 1,4-dioxane/water are effective, industry is moving towards greener alternatives like 2-MeTHF, CPME, or even running reactions in water with surfactants. Solvent choice can profoundly affect reaction rates and even selectivity.
-
Bases: Inorganic bases like K₂CO₃ or K₃PO₄ are common. The choice depends on the substrate's sensitivity. K₃PO₄ is often used for less reactive coupling partners. The base must be thoroughly mixed, which can be challenging at scale with solid bases in a large reactor. Using an aqueous solution of the base can improve mixing but can also increase the exotherm rate.
D. Workup and Purification
This is where lab and plant processes diverge most significantly. Flash chromatography is not a viable option for multi-kilogram production.
-
Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceuticals, with strict regulatory limits (often <10 ppm). The workup must include a dedicated step for palladium scavenging. Common methods include:
-
Treatment with activated carbon.
-
Washes with aqueous solutions of reagents like sodium bisulfite or thiourea.
-
Use of silica-based metal scavengers.
-
-
Product Isolation: Crystallization is the primary method for purification at scale. This requires significant development to find a suitable solvent system that provides high recovery and effectively rejects impurities.
-
Phase Splits: Liquid-liquid extractions that are simple in a lab separatory funnel can be slow and problematic in a large reactor. Emulsions can form, requiring long settling times or the addition of brine or other agents to break them.
| Parameter | Laboratory Scale (1 g) | Pilot/Production Scale (10 kg) | Rationale for Change |
| Heat Control | Stir plate, oil bath | Jacketed reactor with controlled heating/cooling fluid | Surface area-to-volume ratio decreases, requiring active and precise temperature control. |
| Reagent Addition | All at once | Slow, controlled addition (semi-batch) | To manage the exotherm and prevent thermal runaway. |
| Catalyst Loading | 1-5 mol% | 0.01-0.5 mol% (or ppm) | Cost, environmental impact, and reducing residual metal in the product are critical. |
| Solvent | Dioxane, DMF, THF | Toluene, 2-MeTHF, water | Focus on safety (boiling point), cost, environmental impact ("green" solvents), and ease of recovery. |
| Purification | Flash Chromatography | Crystallization / Recrystallization | Chromatography is not economically or practically scalable for bulk production. |
| Palladium Removal | Often ignored | Dedicated scavenging step (carbon, scavenger resin) | Strict regulatory limits on heavy metal impurities in final products. |
| Monitoring | TLC, GC-MS | In-process control (IPC) via HPLC/UPLC | Real-time, quantitative data is needed to ensure consistency and determine reaction endpoint precisely. |
Protocol: Representative Scale-Up Suzuki-Miyaura Coupling
Reaction: this compound with 4-Bromoanisole
Disclaimer: This protocol is a representative example. All new processes must be evaluated for safety (especially thermal hazards) before implementation at scale.
Materials:
-
This compound (1.00 kg, 4.25 mol, 1.0 equiv)
-
4-Bromoanisole (0.87 kg, 4.67 mol, 1.1 equiv)
-
XPhos Pd G3 (Buchwald precatalyst) (18.0 g, 0.021 mol, 0.005 equiv, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃), milled (1.76 kg, 12.75 mol, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 L)
-
Water, deionized (3 L)
-
Silica-based thiol scavenger (e.g., SiliaMetS Thiol) (200 g)
-
Heptane (for crystallization)
Procedure:
-
Reactor Setup and Inerting:
-
Set up a clean, dry 50 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, nitrogen inlet, and reflux condenser.
-
Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction. The use of standard Schlenk technique is recommended for ensuring an inert atmosphere.
-
-
Reagent Charging:
-
Charge 2-MeTHF (10 L) to the reactor.
-
Charge this compound (1.00 kg), 4-bromoanisole (0.87 kg), and milled K₂CO₃ (1.76 kg). Rationale: Charging solids before liquids can be difficult at scale. Milled base has a higher surface area for better reactivity.
-
Charge deionized water (3 L).
-
-
Reaction Execution and Monitoring:
-
Begin agitation and heat the reactor jacket to achieve an internal temperature of 75-80 °C.
-
Once the temperature is stable, add the XPhos Pd G3 catalyst (18.0 g) as a solid in one portion. Safety Note: For unknown systems, the catalyst should be added slowly or as a solution to control the initial exotherm.
-
Maintain the reaction at 75-80 °C.
-
Monitor the reaction progress every hour by taking a sample and analyzing it via HPLC (IPC) for the disappearance of the boronic acid. The reaction is typically complete in 4-8 hours.
-
-
Workup and Phase Separation:
-
Once the reaction is complete (<1% starting material remaining), cool the mixture to 20-25 °C.
-
Stop agitation and allow the layers to separate for at least 30 minutes. The bottom layer is the aqueous phase containing inorganic salts.
-
Drain the bottom aqueous layer.
-
Add 5 L of deionized water to the reactor, stir for 15 minutes, then stop and drain the aqueous layer. Repeat this wash one more time. Rationale: Aqueous washes remove the inorganic base and salts.
-
-
Palladium Scavenging:
-
To the organic layer in the reactor, add the silica-based thiol scavenger (200 g).
-
Heat the mixture to 40-50 °C and stir for 2-4 hours. Rationale: Gentle heating increases the efficiency of the scavenging process.
-
Cool the mixture to 20-25 °C and filter the slurry through a filter press or pad to remove the scavenger. Wash the reactor and filter cake with a small amount of 2-MeTHF (1-2 L).
-
-
Solvent Swap and Crystallization:
-
Transfer the filtered organic solution to a separate, clean crystallizer vessel.
-
Distill off the 2-MeTHF under vacuum, while slowly adding heptane to perform a solvent swap. Continue until the majority of the 2-MeTHF is removed. The product should begin to crystallize.
-
Cool the resulting slurry slowly to 0-5 °C and hold for at least 2 hours to maximize yield.
-
-
Isolation and Drying:
-
Filter the cold slurry to collect the solid product.
-
Wash the filter cake with cold heptane.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Application Notes and Protocols: Strategic Derivatization of (3-Bromo-2-chlorophenyl)boronic acid for Further Functionalization
Abstract
(3-Bromo-2-chlorophenyl)boronic acid is a pivotal chemical scaffold in modern synthetic chemistry, offering multiple, orthogonally reactive sites for the strategic construction of complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount.[1][2] This guide provides an in-depth exploration of the key derivatization pathways for this versatile building block, grounded in established chemical principles and validated protocols. We will detail methodologies for selective C-C bond formation via Suzuki-Miyaura coupling at the bromo-position, C-N bond formation through Chan-Lam amination at the boronic acid moiety, and the protective esterification of the boronic acid itself. Each section elucidates the mechanistic underpinnings of the transformation, providing researchers with not only a procedural roadmap but also the causal logic behind experimental design.
Introduction: A Multifaceted Building Block
This compound, with the chemical formula C₆H₅BBrClO₂, presents a unique combination of functional groups ripe for selective manipulation.[3][4] The molecule features:
-
A boronic acid group [-B(OH)₂], ideal for copper-catalyzed C-heteroatom cross-couplings or conversion to boronic esters.[5][6]
-
A bromine atom, a highly effective leaving group for palladium-catalyzed C-C bond formation.[7]
-
A chlorine atom, which is typically less reactive than bromine in cross-coupling reactions, allowing it to be retained for subsequent, more forcing reaction conditions.[7]
This differential reactivity allows for a stepwise and controlled functionalization, making it an invaluable precursor for generating libraries of substituted biaryls and other complex organic structures. Phenylboronic acid derivatives are central to the development of molecular sensors, drug delivery systems, and as pharmacophores in targeted therapies.[8][9][10]
| Property | Value | Source |
| Molecular Formula | C₆H₅BBrClO₂ | [4] |
| Molecular Weight | 235.27 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 352535-98-9 | [11] |
Safety First: Handling Organoboron Compounds
Before commencing any experimental work, a thorough risk assessment is mandatory. Organoboron compounds, including this compound, require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[12][13]
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated laboratory chemical hood to avoid inhalation of dust or fumes.[13][14]
-
Irritant Potential: This compound is classified as a skin, eye, and respiratory irritant.[3][15] Avoid direct contact and ensure containment. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.[14]
-
Disposal: Dispose of chemical waste according to institutional and local regulations. Do not allow it to enter drains.[12]
Strategic Derivatization Pathways
The inherent reactivity differences between the functional groups on this compound enable a logical and sequential approach to synthesis. The bromine atom is significantly more reactive in Suzuki-Miyaura couplings than the chlorine atom, allowing for selective functionalization. The boronic acid moiety provides a handle for C-N or C-O bond formation under copper catalysis, a reaction that leaves the aryl halides untouched.
Caption: Key derivatization routes for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[7] The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[16] For this compound, the C-Br bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the C-Cl bond, ensuring high selectivity.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 - 0.1 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid coupling partner, and the base (K₂CO₃).
-
Add the palladium catalyst (PdCl₂(dppf)).
-
Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., Dioxane/Water) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.[17]
-
Immerse the flask in a preheated oil bath and stir the mixture at 85-90 °C for 4-12 hours.[17] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
| Coupling Partner | Base | Catalyst | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | K₂CO₃ | PdCl₂(dppf) | Dioxane/H₂O | 85 | 85-95 |
| 4-Methoxyphenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 90 | 80-92 |
| Pyridine-3-boronic acid | CsF | Pd₂(dba)₃ / SPhos | Toluene | 100 | 75-88 |
| Vinylboronic acid pinacol ester | K₃PO₄ | Pd(OAc)₂ / PCy₃ | THF/H₂O | 65 | 70-85 |
Protocol 2: Chan-Lam Amination (C-N Bond Formation)
The Chan-Lam coupling provides an efficient route to form aryl C-N or C-O bonds from boronic acids.[18][19] It is a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination. The reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate, and often proceeds at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[5][20] The proposed mechanism involves transmetalation from boron to copper, oxidation to a Cu(III) intermediate, followed by reductive elimination to form the C-N bond.[18]
Caption: Experimental workflow for the Chan-Lam C-N cross-coupling reaction.
Detailed Experimental Protocol
This protocol outlines a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine or N-heterocycle (1.1-1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv stoichiometric, or 0.1-0.2 equiv catalytic)
-
Pyridine or Triethylamine (Et₃N) (2.0 equiv)
-
Dichloromethane (DCM) or Toluene
-
Activated 4Å Molecular Sieves (optional, but recommended for drying)
Procedure:
-
To a round-bottom flask, add this compound, the amine substrate, and Copper(II) Acetate.
-
If using a catalytic amount of copper, an oxidant such as air (open flask) or oxygen (balloon) is required to regenerate the Cu(II) catalyst.[5] For stoichiometric copper, this is less critical.
-
Add the solvent (e.g., DCM) and then the base (e.g., Pyridine). The use of molecular sieves can improve yields by removing water.[19]
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically left open to the atmosphere.[18]
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 3 days.[18]
-
Once the reaction is complete, dilute the mixture with DCM and filter through a pad of silica gel or Celite to remove the copper salts, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-aryl compound.
| Amine Substrate | Copper Source | Base | Solvent | Temp. | Typical Yield (%) |
| Aniline | Cu(OAc)₂ (cat.) | Pyridine | Toluene | 80 °C | 70-85 |
| Morpholine | Cu(OAc)₂ (stoich.) | Et₃N | DCM | RT | 80-95 |
| Imidazole | Cu(OAc)₂ (cat.) | 2,6-Lutidine | Methanol | RT | 75-90 |
| Benzamide | CuI (cat.) | K₃PO₄ | DMF | 110 °C | 65-80 |
Protocol 3: Boronic Ester Formation (Protection/Modulation)
Boronic acids can exist as oligomeric anhydrides (boroxines), which can complicate purification and characterization.[21] Conversion to a boronic ester, most commonly the pinacol ester, results in a more stable, less polar, and more easily handled compound.[6] This transformation is a simple condensation reaction, typically driven to completion by removing the water by-product.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.0-1.1 equiv)
-
Magnesium Sulfate (MgSO₄), anhydrous (1.5 equiv) or a Dean-Stark apparatus
-
Toluene or Diethyl Ether
Procedure (using a dehydrating agent):
-
To a round-bottom flask, add this compound, pinacol, and anhydrous magnesium sulfate.[22]
-
Add a suitable solvent, such as diethyl ether or toluene.
-
Stir the suspension under an inert atmosphere (or with a drying tube) at room temperature for 12-24 hours.[22]
-
Monitor the reaction by TLC until the starting boronic acid is consumed.
-
Filter off the magnesium sulfate and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure. The crude boronic ester is often pure enough for subsequent steps.
-
If necessary, purify by dissolving the residue in a nonpolar solvent like pentane or hexane, washing with water to remove any unreacted pinacol, drying the organic layer, and re-concentrating.[22]
Conclusion
This compound stands out as a remarkably versatile synthetic intermediate. The distinct reactivities of its three functional handles—the boronic acid, the bromo group, and the chloro group—provide a clear blueprint for complex molecular design. By leveraging well-established and robust protocols such as the Suzuki-Miyaura coupling, Chan-Lam amination, and boronic ester formation, researchers in drug development and materials science can efficiently access a vast chemical space of novel, highly functionalized compounds. The methodologies presented herein offer reliable and reproducible pathways to unlock the full synthetic potential of this powerful building block.
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. japsonline.com [japsonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-BROMO-2-CHLOROPHENYLBORONIC ACID | 352535-98-9 [chemicalbook.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Boron - ESPI Metals [espimetals.com]
- 15. 3-溴-2-(4′-氯苄氧基)-苯基硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 19. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciforum.net [sciforum.net]
- 22. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (3-Bromo-2-chlorophenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered and electronically deactivated substrates, such as (3-Bromo-2-chlorophenyl)boronic acid. The ortho-chloro and meta-bromo substitution pattern presents unique hurdles to achieving high reaction yields. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and offers targeted solutions based on established organometallic principles.
Problem 1: Low to No Conversion of the Starting Material
You've set up your Suzuki reaction with this compound, but analysis (TLC, GC-MS, or LC-MS) shows a significant amount of unreacted starting material.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Inefficient Oxidative Addition. The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, can be sluggish for sterically hindered and electron-deficient substrates.[1] The ortho-chloro group on your boronic acid's coupling partner can sterically block the palladium catalyst's approach.
-
Solution 1: Switch to a Bulkier, More Electron-Rich Ligand. Standard ligands like triphenylphosphine (PPh₃) are often inadequate for these challenging couplings.[2] Bulky biaryl phosphine ligands, often called Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are designed to promote the formation of a highly reactive, monoligated 14-electron palladium(0) species.[3] This species is more adept at inserting into the sterically hindered C-Br bond. For exceptionally challenging substrates, consider specialized ligands like AntPhos.[4]
-
Solution 2: Increase the Reaction Temperature. Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition.[2] If you are running the reaction at 80 °C, consider increasing it to 100-120 °C. Solvents with higher boiling points, such as toluene or dioxane, are suitable for this.[2]
-
-
Cause B: Inactive Catalyst. The active catalyst is a Pd(0) species.[5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. This reduction can sometimes be inefficient.
-
Cause C: Inappropriate Base. The base plays a crucial role in activating the boronic acid for transmetalation.[9] A base that is too weak may not effectively form the more nucleophilic boronate species.
-
Solution: Employ a Stronger Base. For sterically hindered couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) is a robust and commonly used base for these reactions.[2][9] In some cases, even stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) may be necessary, especially if you are working with less reactive aryl chlorides as coupling partners.[2]
-
Problem 2: Formation of Significant Side Products
Your reaction is proceeding, but you observe the formation of undesired side products, complicating purification and reducing the yield of your target molecule.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Homocoupling of the Boronic Acid. This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[10]
-
Solution 1: Thoroughly Degas Your Reaction Mixture. Oxygen can oxidize the Pd(0) catalyst and facilitate the homocoupling of the boronic acid.[10] Ensure that your solvent is rigorously degassed before use by bubbling an inert gas (argon or nitrogen) through it or by using a freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Use High-Purity Reagents. Impurities in the boronic acid or aryl halide can sometimes contribute to side reactions.
-
-
Cause B: Protodeboronation. This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is more common with electron-rich boronic acids and can be exacerbated by prolonged reaction times or high temperatures.
-
Solution: Optimize Reaction Time and Temperature. Monitor the reaction progress closely. Once the starting material is consumed, work up the reaction to avoid degradation of the product or boronic acid. If possible, try running the reaction at a lower temperature for a longer period.
-
Problem 3: Difficulty in Product Purification
You have successfully formed the desired product, but separating it from the catalyst residues and other byproducts is challenging.
Potential Causes & Step-by-Step Solutions:
-
Cause: Catalyst Leaching and Byproduct Formation. Palladium catalysts and their byproducts can sometimes be difficult to remove completely using standard column chromatography.
-
Solution 1: Use a Palladium Scavenger. After the reaction is complete, you can add a palladium scavenger to the crude reaction mixture. These are materials with a high affinity for palladium that can help precipitate the metal, making it easier to remove by filtration.
-
Solution 2: Optimize Your Chromatographic Method. Experiment with different solvent systems for your column chromatography. A shallow gradient can sometimes improve the separation of closely eluting compounds.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Suzuki-Miyaura coupling with this compound.
Q1: What is the best general-purpose catalyst and ligand combination to start with for this substrate?
A1: A good starting point for a sterically hindered substrate like this compound is a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos. These ligands have demonstrated broad utility in challenging Suzuki couplings.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent can influence the reaction rate and selectivity.[11] For Suzuki reactions with hindered substrates, aprotic solvents like toluene, dioxane, or THF are commonly used.[2][5] Toluene and dioxane are often preferred as they allow for higher reaction temperatures, which can be beneficial.[2] In some cases, a mixture of an organic solvent and water can be advantageous, as water can aid in the dissolution of the base and facilitate the transmetalation step.[12]
Q3: What is the role of the base in the Suzuki reaction, and how do I select the best one?
A3: The base has a critical role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then undergoes transmetalation with the palladium center.[9][13] For sterically hindered substrates, a strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) is an excellent choice for many challenging couplings.[9] Cesium carbonate (Cs₂CO₃) is also highly effective and is sometimes referred to as having a "cesium effect" that can enhance reaction rates.[9]
Q4: My reaction is still not working well, even after trying the suggestions above. What else can I do?
A4: If you are still facing difficulties, consider the following advanced troubleshooting steps:
-
Use a Palladacycle Precatalyst: Palladacycles are highly active and stable precatalysts that can be very effective for challenging couplings.[10]
-
Microwave Irradiation: Using a microwave reactor can significantly accelerate the reaction by rapidly and efficiently heating the reaction mixture.[14] This can often lead to higher yields in shorter reaction times.
-
Protecting Group Strategy: If your coupling partner has other reactive functional groups, consider if a protecting group strategy might be necessary to prevent side reactions.
Q5: How can I be sure that my reagents are of sufficient quality?
A5: The purity of your reagents is crucial for a successful reaction. Boronic acids, in particular, can be prone to degradation.[10] It is always best to use freshly purchased or recently purified reagents. If you suspect the quality of your boronic acid, you can try recrystallizing it. Ensure your solvents are anhydrous, as water can interfere with the reaction, although in some cases, a controlled amount of water can be beneficial.
Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.[1][15] Understanding this cycle is key to troubleshooting your reaction.
Caption: The Suzuki-Miyaura catalytic cycle and the challenges posed by hindered substrates.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide. It is intended to be optimized based on your specific substrates and experimental observations.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining toluene to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Ligand and Base Effects
The following table summarizes the typical effects of different ligands and bases on the yield of Suzuki reactions with sterically hindered substrates.
| Ligand | Base | Typical Yield Range (%) | Comments |
| PPh₃ | K₂CO₃ | 0-30 | Often ineffective for hindered substrates.[2] |
| SPhos | K₃PO₄ | 70-95 | A robust combination for many challenging couplings. |
| XPhos | Cs₂CO₃ | 75-98 | Excellent for a wide range of substrates, including aryl chlorides. |
| RuPhos | K₃PO₄ | 70-95 | Another highly effective Buchwald ligand. |
| AntPhos | t-BuOK | 80-99 | Particularly effective for extremely hindered substrates.[4] |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting deboronation side reactions of (3-Bromo-2-chlorophenyl)boronic acid
Welcome to the technical support center for (3-Bromo-2-chlorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their work. This compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, its utility can be hampered by a prevalent and often frustrating side reaction: deboronation.
The ortho-chloro and meta-bromo substitution pattern presents significant steric hindrance, which can slow the desired cross-coupling reaction rate. This delay provides a kinetic window for competing decomposition pathways, primarily protodeboronation, to occur. This guide provides in-depth troubleshooting strategies, field-proven protocols, and a mechanistic understanding to help you mitigate these challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 1-bromo-2-chlorobenzene as a major byproduct. This process consumes your starting material, leading to lower yields of the desired coupled product, and introduces a byproduct that can complicate purification.[2]
Q2: What makes this compound particularly susceptible to protodeboronation?
A2: The susceptibility of this reagent is due to a combination of steric and electronic factors. The presence of two ortho-substituents (relative to the C-B bond, one being the chloro group) creates significant steric hindrance. This bulkiness can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] When the desired reaction is slow, the boronic acid is exposed to the reaction conditions for longer, increasing the likelihood of decomposition.[4] Protodeboronation is often favored in electron-deficient or sterically hindered boronic acids under alkaline conditions.[5]
Q3: What are the typical signs of significant deboronation in my reaction mixture?
A3: The most definitive sign is the detection of 1-bromo-2-chlorobenzene in your crude reaction mixture via analytical techniques like GC-MS or LC-MS. Other indicators include consistently low yields of your desired product despite the consumption of the coupling partner (the aryl halide/triflate) and the presence of a prominent, difficult-to-separate impurity in a similar polarity range to your product during chromatography.
Q4: How should I properly store and handle this compound to maintain its integrity?
A4: Like many boronic acids, this compound can be sensitive to air and moisture.[6][7] It is recommended to store it under an inert atmosphere (argon or nitrogen), refrigerated, and tightly sealed to prevent degradation.[6] When weighing and handling the reagent, do so expeditiously to minimize exposure to the atmosphere. For long-term stability, consider converting it to a more robust derivative like a diethanolamine adduct or a MIDA boronate.[8][9]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Problem: My reaction yield is very low, and I've confirmed the major byproduct is 1-bromo-2-chlorobenzene. What's causing this, and how can I fix it?
This is a classic case of protodeboronation outcompeting your desired Suzuki-Miyaura coupling. The key to solving this is to adjust the reaction conditions to accelerate the productive catalytic cycle while suppressing the decomposition pathway.
Causality & Solution Workflow
The diagram below illustrates the competing pathways. Your goal is to favor the green arrow (Suzuki Coupling) over the red arrow (Protodeboronation).
Here is a troubleshooting workflow to systematically address the issue:
1. Re-evaluate Your Base and Solvent System
The choice of base is arguably the most critical factor.[10] Strong aqueous bases (e.g., NaOH, KOH) form the boronate species [ArB(OH)3]⁻, which can be highly susceptible to protonolysis, especially at elevated temperatures.[1][11]
-
Expert Recommendation: Switch from strong hydroxide or carbonate bases to milder phosphate or fluoride bases. Potassium phosphate (K₃PO₄) is an excellent choice as it is sufficiently basic to promote the catalytic cycle but is less likely to accelerate deboronation.[8][12] Cesium carbonate (Cs₂CO₃) is another effective alternative.
-
Solvent Considerations: Water is the proton source for protodeboronation.[2] While some water is often necessary for Suzuki couplings to dissolve the base and facilitate the reaction, excess water is detrimental. Aim for the minimum amount of water required. Consider using solvent systems like dioxane/H₂O (e.g., 10:1) or 2-MeTHF/H₂O.[12] For particularly sensitive substrates, rigorously anhydrous conditions may be required.
| Base | Solvent System | Typical Outcome for Sensitive Boronic Acids | Rationale |
| NaOH, KOH | Dioxane/H₂O (1:1) | High Deboronation | Forms highly reactive boronate; high water content provides proton source.[11] |
| K₂CO₃ | Toluene/EtOH/H₂O | Moderate Deboronation | A common but often suboptimal choice for sterically hindered substrates. |
| K₃PO₄ | Dioxane/H₂O (10:1) | Low Deboronation | Optimal balance of basicity and lower propensity to accelerate protonolysis.[8] |
| Cs₂CO₃ | THF/H₂O (4:1) | Low Deboronation | Effective, often used with highly active catalysts for hindered couplings.[13] |
2. Accelerate the Productive Reaction with a High-Activity Catalyst
The core principle is to make the Suzuki-Miyaura coupling kinetically dominant. If the desired reaction is fast, the boronic acid is consumed productively before it has time to decompose.
-
Expert Recommendation: Use a modern, highly active palladium precatalyst. Buchwald-type palladacycle precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are designed for rapid activation to the active Pd(0) species and are highly effective for coupling sterically hindered partners.[8][12] These systems can dramatically shorten reaction times and allow for lower reaction temperatures, both of which suppress deboronation.[4]
-
Ligand Choice: While bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential for coupling sterically hindered substrates, be aware that some studies suggest palladium complexes with very bulky ligands can, paradoxically, accelerate protodeboronation.[8][14] If you suspect this is an issue, screening a small panel of ligands is a valid strategy.
3. Use a "Slow-Release" Strategy with a Stabilized Boronic Acid Surrogate
For exceptionally challenging couplings, the most robust solution is to use a stabilized form of the boronic acid. These surrogates are more stable to the reaction conditions and slowly release the reactive boronic acid in situ.[15][16] This strategy maintains a very low steady-state concentration of the unstable free boronic acid, minimizing its decomposition while still allowing the cross-coupling to proceed.[9][13]
-
Recommended Surrogates:
-
Diethanolamine Adducts: These are air- and water-stable crystalline solids formed by a simple complexation reaction. They can be used directly in Suzuki couplings, often in protic solvents.[8][17]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable surrogates that can be purified via chromatography and handled on the benchtop. They undergo slow hydrolysis under specific basic conditions to release the free boronic acid.[9]
-
Potassium Trifluoroborate Salts (BF₃K): These crystalline salts are significantly more stable than the corresponding boronic acids and act as slow-release sources of the boronic acid under reaction conditions.[8][13]
-
| Surrogate | Stability | Release Condition | Key Advantage |
| Diethanolamine Adduct | Air- and water-stable solid | Protic solvents, mild base | Very easy and inexpensive to prepare in the lab.[17] |
| MIDA Boronate | Excellent, chromatography-stable | Slow hydrolysis with K₃PO₄ | Allows for sequential, iterative cross-couplings.[9] |
| Potassium Trifluoroborate | High, crystalline solid | Hydrolysis under reaction conditions | Commercially available for many boronic acids; robust stability.[13] |
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for this compound
This protocol is a robust starting point designed to minimize deboronation.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add degassed solvent via syringe. A good starting point is a 10:1 mixture of 1,4-Dioxane and Water, to a final concentration of 0.1 M with respect to the aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 80–100 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of the aryl halide and the formation of both the desired product and the 1-bromo-2-chlorobenzene byproduct.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of a Diethanolamine Adduct
This protocol converts the boronic acid into a stable, slow-release form.[8][17]
-
Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate will typically form. Stir the resulting slurry for 15-30 minutes at room temperature.
-
Isolation: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Usage: This stable diethanolamine adduct can now be used in the Suzuki coupling protocol (Protocol 1) in place of the free boronic acid, typically using 1.2-1.5 equivalents.
Protocol 3: Analytical Monitoring of Deboronation by GC-MS
-
Sampling: At various time points (e.g., t=0, 1h, 4h, 24h), carefully take a small aliquot (~50 µL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot in a vial containing ~1 mL of ethyl acetate and ~1 mL of water. Vortex thoroughly.
-
Sample Prep: Take a sample from the organic layer for GC-MS analysis.
-
Analysis: Use a standard GC-MS method to separate and identify the components.
-
Look for: The starting aryl halide, the desired product, and the deboronated side-product (1-bromo-2-chlorobenzene, m/z ~190/192).
-
Quantification: By comparing the peak areas (relative to an internal standard if used), you can quantify the conversion to product versus the conversion to the deboronated byproduct, giving you a clear picture of your reaction's efficiency.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Purification Strategies for Products of (3-Bromo-2-chlorophenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of (3-bromo-2-chlorophenyl)boronic acid. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered after using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our focus is not just on the "how," but the "why," empowering you to make informed decisions for efficient and effective purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before or after your reaction.
Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling?
A1: In a typical Suzuki-Miyaura cross-coupling reaction, your crude product mixture will likely contain more than just the desired biaryl. Understanding the potential impurities is the first step to designing a successful purification strategy. The primary species to anticipate are:
-
Unreacted Starting Materials: This includes any remaining this compound and the aryl halide/triflate coupling partner.
-
Homocoupled Byproducts: Symmetrical biaryls can form from the coupling of two boronic acid molecules or two aryl halide molecules. The homocoupling of the boronic acid is a particularly common side reaction, often exacerbated by the presence of oxygen.[1][2]
-
Protodeborylated Byproduct: This is the compound (1-bromo-2-chlorobenzene) formed when the boronic acid group is replaced by a hydrogen atom from a water or solvent molecule. This side reaction is a known challenge, especially with heteroaryl boronic acids.[3]
-
Catalyst Residues: Residual palladium from the catalyst is a critical impurity to remove, especially for pharmaceutical applications. It can appear as a fine black or grey solid (palladium black) or remain in solution as soluble complexes.[4]
-
Inorganic Salts: The base used in the reaction (e.g., sodium carbonate, potassium phosphate) will be present and is typically removed during the initial aqueous work-up.
Q2: After the initial aqueous work-up, what's the best general approach to purification?
A2: The optimal approach depends on the physical properties of your product and the impurity profile. A logical first step is to analyze the crude mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major components.
-
If your product is a solid: Recrystallization is often the most efficient and scalable method for achieving high purity, provided a suitable solvent system can be found that leaves the majority of impurities in the mother liquor.
-
If your product is an oil or co-eluting impurities are present: Silica gel flash column chromatography is the standard method.[4][5] It offers fine control over separation based on polarity differences between your product and impurities.
Q3: When should I choose recrystallization over column chromatography?
A3: This is a critical decision based on efficiency, scale, and the nature of your impurities.
-
Choose Recrystallization when:
-
Your desired product is a solid with good crystallinity.
-
The impurities have significantly different solubility profiles from your product in a given solvent system.
-
You are working on a larger scale (grams to kilograms), as chromatography can be cumbersome and expensive.
-
The polarity of your product and a major impurity are too similar for effective chromatographic separation.
-
-
Choose Column Chromatography when:
-
Your product is an oil or a low-melting solid.
-
You have multiple impurities with varying polarities that need to be removed.
-
You need to separate isomers or products with very subtle structural differences.
-
Recrystallization attempts have failed to yield a product of sufficient purity.
-
Q4: How do I effectively remove the residual palladium catalyst?
A4: Palladium removal is crucial. Often, a simple filtration through Celite® after the reaction work-up can remove a significant portion of the precipitated palladium black.[4] However, soluble palladium species often require more targeted approaches. Specialized palladium scavengers (resins or silica-based reagents with thiol or amine functionalities) can be added to the organic solution of your crude product to bind the residual metal, which is then removed by filtration. For particularly stubborn cases, treatment with activated carbon can also be effective, though this may lead to some product loss due to adsorption.
Section 2: Troubleshooting Guide
This section tackles specific experimental problems in a direct question-and-answer format.
Problem: My desired biaryl product is co-eluting with the unreacted aryl bromide starting material during column chromatography.
-
Probable Cause: The polarity of your product and the starting material are very similar. This is common when the group coupled to the (3-bromo-2-chlorophenyl) moiety is nonpolar.
-
Solution Strategy:
-
Optimize the Eluent System: Do not rely solely on standard hexane/ethyl acetate systems. Experiment with different solvent systems to exploit subtle differences in compound-silica interactions. Try adding a small percentage of dichloromethane (DCM) or replacing hexane with toluene. A change in solvent selectivity can often resolve overlapping spots.[6]
-
Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can improve the separation of closely eluting compounds.[6]
-
Drive the Reaction to Completion: The best way to avoid this problem is to ensure the starting material is fully consumed. Consider increasing the equivalents of the boronic acid (e.g., to 1.2-1.5 equivalents), extending the reaction time, or screening different catalyst/ligand systems known for high activity.[7]
-
Chemical Modification: As a last resort, if the product has a reactive handle not present on the starting material (e.g., a phenol or amine), you could temporarily protect it to drastically alter its polarity, perform the chromatography, and then deprotect.
-
Problem: My TLC and NMR show a significant amount of a symmetrical biaryl byproduct. How do I remove it?
-
Probable Cause: This is the homocoupled product of this compound. This side reaction is often promoted by the presence of oxygen in the reaction vessel.[1]
-
Solution Strategy:
-
Prevention is Key: Ensure your reaction setup is rigorously degassed. Purge the solvent and the reaction vessel with an inert gas (argon or nitrogen) for an extended period before adding the palladium catalyst.[1][8]
-
Chromatography: The homocoupled byproduct is often significantly less polar than the desired, more complex biaryl product. It will typically elute much earlier from a silica gel column. A well-optimized gradient elution should effectively separate it.
-
Recrystallization: If your desired product is a solid, the homocoupled byproduct may have a different solubility profile. A carefully chosen recrystallization solvent may leave the byproduct in the mother liquor.
-
Problem: After purification, my product is a solid but has a grey or black tint.
-
Probable Cause: This indicates contamination with palladium black, a colloidal form of palladium metal. Even trace amounts can discolor the product.
-
Solution Strategy:
-
Dissolve and Re-filter: Dissolve your product in a suitable organic solvent (like DCM or ethyl acetate) and filter it through a pad of Celite® packed into a pipette or small funnel. This can physically trap the fine metallic particles.
-
Activated Carbon Treatment: Dissolve the product and stir with a small amount of activated carbon for 15-30 minutes. The carbon will adsorb the palladium. Caution: Use carbon sparingly, as it can also adsorb your product, leading to yield loss. Filter through Celite® to remove the carbon.
-
Palladium Scavenger Post-Purification: If the discoloration persists, treat a solution of the purified product with a palladium scavenger as described in the FAQ section.
-
Problem: My product is an oil and I can't get it to crystallize.
-
Probable Cause: The product may be inherently a low-melting solid or an oil at room temperature. Alternatively, residual impurities (solvents or reaction byproducts) may be inhibiting crystallization.
-
Solution Strategy:
-
Confirm Purity: Ensure the product is highly pure (>98% by NMR or LC-MS). Impurities are a common cause of crystallization failure. If necessary, re-purify by column chromatography.
-
High Vacuum: Place the oil under a high vacuum for several hours to remove any trace solvents that could be acting as an impurity.
-
Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexane or pentane) to the oil and stir or sonicate vigorously. This can sometimes induce precipitation of the product as a solid.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solvent Screening for Recrystallization: If you suspect it is a solid, dissolve a small amount in a minimal volume of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly. Try various solvent systems, including mixed systems like ethyl acetate/hexane.
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for common purification workflows.
Protocol 1: Standard Silica Gel Flash Column Chromatography
This protocol is designed for the separation of a biaryl product from common Suzuki coupling impurities.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM or ethyl acetate).
-
Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 grams) to the solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents the sample from dissolving back into the eluent at the top of the column and ensures a narrow application band.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by mass).
-
Pack the column using the "slurry method" with your starting eluent (e.g., 5% ethyl acetate in hexane). Ensure the silica bed is compact and free of air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Begin elution with the low-polarity solvent system determined by your initial TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to first wash off non-polar impurities (like the homocoupled byproduct) and then elute your desired product.[4]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization for Biaryl Products
This method is ideal for purifying solid products on a larger scale.
-
Solvent Selection:
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find a suitable candidate. Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) are also very effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much, which would reduce your final yield.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of the product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under a high vacuum to remove all residual solvent.
-
Section 4: Visualization and Data Summary
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude product.
Caption: Decision tree for purification strategy selection.
Table 1: Common Impurities and Chromatographic Behavior
This table summarizes the expected impurities and their typical elution order in normal-phase (silica gel) chromatography.
| Compound Type | Example | Relative Polarity | Typical Elution Order (First to Last) |
| Homocoupled Boronic Acid | 3,3'-Dibromo-2,2'-dichlorobiphenyl | Very Low | 1 |
| Unreacted Aryl Halide | Varies (e.g., bromobenzene) | Low | 2 |
| Desired Biaryl Product | 2-Aryl-1-bromo-3-chlorobenzene | Medium | 3 |
| Protodeborylated Byproduct | 1-Bromo-2-chlorobenzene | Low | (Similar to Aryl Halide) |
| Unreacted Boronic Acid | This compound | High | 4 (or streaks on baseline) |
References
Technical Support Center: Optimizing Catalyst Loading for (3-Bromo-2-chlorophenyl)boronic Acid Couplings
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, (3-Bromo-2-chlorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these sensitive transformations. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Catalyst System Selection & Optimization
Question 1: My Suzuki-Miyaura coupling with this compound is showing low to no yield. What are the first parameters I should investigate?
Answer: When encountering low or no yield with this challenging substrate, the primary suspects are often the catalyst system and reaction conditions.[1][2] this compound presents both steric hindrance from the ortho-chloro substituent and electronic deactivation. Therefore, a systematic evaluation of the following is crucial:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[3] More robust systems are often required. Consider using highly active catalysts such as those incorporating bulky, electron-rich phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5][6] These ligands promote the crucial oxidative addition step with the sterically hindered aryl halide coupling partner.[7]
-
Catalyst Loading: While higher catalyst loading can sometimes improve yield, it's not always the most efficient solution and can lead to increased costs and side reactions.[8] Optimization is key. Start with a loading of 1-2 mol% and systematically decrease it once optimal conditions are found.[9] In some highly efficient systems, loadings as low as 0.000001 mol% have been reported for less challenging substrates.[4]
-
Reaction Temperature: Insufficient temperature can lead to slow or stalled reactions. However, excessive heat can cause catalyst decomposition and promote side reactions. A good starting point is typically 80-110 °C.[1]
-
Solvent and Base Combination: The choice of solvent and base is critical and highly interdependent.[10][11] A common starting point is a mixture of an organic solvent like dioxane, THF, or toluene with an aqueous base solution.[2] The base is necessary to activate the boronic acid for transmetalation.[12][13]
Question 2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of boronic acids to form a biaryl byproduct is a common issue, often exacerbated by the presence of oxygen.[1] To mitigate this:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (at least 30 minutes).[2] Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Stoichiometry Control: Using a slight excess of the aryl halide coupling partner can sometimes suppress boronic acid homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening different palladium sources and ligands is recommended.
Question 3: My reaction is sluggish, and I suspect catalyst deactivation. What are the common causes and how can I prevent it?
Answer: Catalyst deactivation is a frequent culprit in low-yielding Suzuki couplings.[14] The formation of palladium black, which is agglomerated palladium nanoparticles, is a visual indicator of catalyst deactivation.[7] Key causes include:
-
Presence of Oxygen: As mentioned, oxygen can lead to the oxidation of the Pd(0) active species.
-
Impurities: Trace impurities in starting materials, solvents, or reagents can act as catalyst poisons.[7] Sulfur- or phosphorus-containing impurities are particularly detrimental.
-
High Temperatures: Prolonged heating at high temperatures can lead to catalyst decomposition.
-
Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of unstable or inactive palladium species.
Solutions:
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC, GC-MS, or LC-MS to avoid unnecessarily long reaction times at high temperatures.[1]
-
Employ Robust Catalysts: Modern, well-defined pre-catalysts are often more stable and resistant to deactivation.
Section 2: Substrate-Specific Challenges
Question 4: The ortho-chloro group on my this compound seems to be interfering with the reaction. How can I address this steric hindrance?
Answer: The steric bulk from the ortho-substituent is a significant challenge.[1] To overcome this, the choice of ligand is paramount. Bulky, electron-rich monodentate phosphine ligands, such as those developed by Buchwald and Fu, are designed to facilitate coupling with sterically demanding substrates.[4][5] These ligands create a coordinatively unsaturated palladium center that is more accessible for the oxidative addition step.
| Ligand Family | Key Features | Recommended for |
| Biaryl Phosphines (e.g., XPhos, SPhos) | Bulky and electron-rich, promoting oxidative addition. | Sterically hindered aryl halides and boronic acids. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, forming stable palladium complexes. | Overcoming catalyst deactivation and coupling with aryl chlorides. |
Table 1: Ligand Selection for Sterically Hindered Substrates
Question 5: I am concerned about potential side reactions involving the chloro-substituent. Can it also participate in the coupling?
Answer: While the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, the possibility of a second coupling at the chloro position exists, especially under harsh conditions or with highly active catalysts.[15] The reactivity order for aryl halides is generally I > Br > OTf > Cl.[15]
To favor selective coupling at the bromo-position:
-
Milder Reaction Conditions: Use the lowest effective temperature and catalyst loading.
-
Ligand Selection: Certain ligands can enhance selectivity. Screening different ligands may be necessary to find one that favors the C-Br oxidative addition while leaving the C-Cl bond intact.
-
Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent over-reaction.
Experimental Protocols & Workflows
General Protocol for Optimizing Catalyst Loading
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
-
Reaction Setup:
-
Catalyst and Ligand Addition:
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) under an inert atmosphere if they are air-sensitive.
-
Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[2]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[17][18][19]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.[1]
-
Troubleshooting Workflow
A troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. vapourtec.com [vapourtec.com]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance with (3-Bromo-2-chlorophenyl)boronic acid
Welcome to the technical support center for (3-Bromo-2-chlorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique building block in their synthetic endeavors. The inherent steric congestion in this molecule presents specific challenges in cross-coupling reactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated starting protocols to help you overcome these hurdles and achieve optimal reaction outcomes.
Part 1: Understanding the Challenge: The "Ortho" Effect
This compound is a valuable synthon for introducing a 2,3-dihalo-substituted phenyl motif, a common feature in agrochemicals, pharmaceuticals, and materials science. However, its utility is often hampered by the steric hindrance imposed by the ortho-chloro substituent adjacent to the boronic acid group.
This congestion significantly impacts the key steps of the Suzuki-Miyaura catalytic cycle:
-
Transmetalation: The bulky chlorine atom can sterically clash with the palladium catalyst's ligands, slowing down the crucial transfer of the aryl group from boron to palladium.
-
Reductive Elimination: The final, product-forming step can also be impeded, as the bulky groups on both coupling partners must be brought into proximity on the palladium center.
The primary consequence of this steric hindrance is often low to no product yield, with common side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the coupling partner becoming dominant pathways.[1]
Part 2: Troubleshooting and Optimization Strategies (Q&A)
This section addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My reaction shows no conversion, and I only recover my starting materials. What's the first thing I should change?
A1: The most critical parameter for sterically hindered couplings is the ligand on the palladium catalyst. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective. You must switch to a bulky, electron-rich phosphine ligand, often referred to as a Buchwald-type ligand, or an N-heterocyclic carbene (NHC) ligand.[2][3]
-
Why it works: These large ligands promote the formation of a highly reactive, 14-electron monoligated Pd(0) species. This less-crowded catalyst is more accessible for the sterically demanding oxidative addition and facilitates the difficult reductive elimination step.
-
Recommendation: Start by switching to ligands like SPhos , XPhos , or RuPhos . For extremely challenging couplings, more specialized ligands like AntPhos have shown success in forming tetra-ortho-substituted biaryls.[2]
Q2: I'm seeing a lot of protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation is a common failure mode, especially with extended reaction times, high temperatures, and the presence of water and a strong base.[1]
-
Causality: The combination of a base and a proton source (like water) can facilitate the cleavage of the C–B bond.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). While some water is often necessary to solubilize the base and facilitate transmetalation, excessive water is detrimental.
-
Moderate the Base: Switch to a milder base. Potassium phosphate (K₃PO₄) is an excellent choice for hindered couplings as it is effective without being overly aggressive. Use it as a finely ground powder to maximize surface area.
-
Protect the Boronic Acid: If protodeboronation persists, consider converting the boronic acid to a more robust boronate ester, such as a pinacol or MIDA boronate ester. MIDA boronates are particularly stable and undergo slow release of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.
-
Q3: My reaction is very slow and gives a low yield, even with a bulky ligand. What other parameters can I adjust?
A3: If the ligand choice is appropriate, the next factors to optimize are the base, solvent, and temperature.
-
Base and Solvent Synergy: The choice of base and solvent are often linked.
-
Bases: For less reactive coupling partners (e.g., aryl chlorides), a stronger base like potassium tert-butoxide (KOtBu) may be necessary. However, be mindful of its potential to promote side reactions. Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.
-
Solvents: Anhydrous, aprotic polar solvents are generally preferred. Toluene , dioxane , and CPME (cyclopentyl methyl ether) are excellent choices. For particularly stubborn reactions, increasing the temperature is necessary, so a higher-boiling solvent like xylenes or t-amyl alcohol can be beneficial.
-
-
Increase Thermal Energy: Sterically hindered reactions have a higher activation energy. If your reaction is proceeding slowly at 80-90 °C, increasing the temperature to 110-120 °C can dramatically improve the rate and yield. Microwave irradiation is also a powerful tool for rapidly reaching and maintaining higher temperatures.
Q4: I am trying to couple this compound with another ortho-substituted aryl halide, but the yield is negligible. Is this feasible?
A4: Synthesizing tri- or tetra-ortho-substituted biaryls is one of the most challenging classes of Suzuki-Miyaura couplings.[2] However, it is achievable with the right combination of highly specialized components.
-
Catalyst System: This is where the choice of ligand is paramount. You will likely need the most advanced and sterically demanding ligands available. Consider catalyst systems known for forming highly congested biaryls, such as those employing AntPhos or certain NHC-palladacycle precatalysts .
-
Forcing Conditions: Expect to use higher temperatures (≥120 °C) and potentially longer reaction times.
-
Alternative Coupling Partners: If possible, consider using a more reactive coupling partner than an aryl chloride, such as an aryl bromide, iodide, or triflate, to facilitate the oxidative addition step. The reactivity order is generally I > Br > OTf >> Cl.
Part 3: Recommended Protocols & Data
While every reaction is unique, the following protocols provide robust starting points for your experiments with this compound.
Experimental Workflow: Troubleshooting a Low-Yielding Reaction
The following diagram outlines a logical workflow for optimizing a challenging coupling reaction.
Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.
Table 1: Recommended Starting Conditions
This table provides validated starting points for coupling this compound with various aryl halides.
| Parameter | Condition A (Aryl Bromides/Iodides) | Condition B (Aryl Chlorides) |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 1.2 - 1.5 equiv | 1.5 equiv |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) or an NHC-Pd Precatalyst (2 mol%) |
| Ligand | SPhos or XPhos (2-4 mol%) | XPhos or RuPhos (4 mol%) |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | KOtBu or Cs₂CO₃ (3.0 equiv) |
| Solvent | Dioxane or Toluene (0.1 M) | Dioxane or t-Amyl Alcohol (0.1 M) |
| Temperature | 90 - 110 °C | 110 - 120 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Step-by-Step Protocol: General Procedure for Suzuki-Miyaura Coupling
Note: This is a general procedure. Molar equivalents and conditions should be optimized based on the specific substrates used, as detailed in Table 1.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, to make a 0.1 M solution) via syringe.
-
Degassing (Optional but Recommended): Subject the sealed reaction vessel to three cycles of vacuum/backfill with argon.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Preventing Homocoupling of (3-Bromo-2-chlorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing (3-Bromo-2-chlorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Homocoupling of boronic acids is a persistent challenge that can significantly lower the yield of the desired biaryl product and complicate downstream purification. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to empower you to overcome this common side reaction.
Troubleshooting Guide: A Systematic Approach to Eliminating Homocoupling
When faced with significant homocoupling of this compound, a systematic approach to identify and rectify the root cause is essential. The following workflow provides a logical sequence of checks and optimizations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause the homocoupling of this compound?
A1: There are two predominant pathways responsible for the undesired dimerization of your boronic acid:
-
Oxygen-Mediated Homocoupling: This is often the main culprit. Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo transmetalation with two molecules of the this compound, followed by reductive elimination to yield the homocoupled biaryl product and regenerate the Pd(0) catalyst.[1][2][3][4] Rigorous exclusion of oxygen is therefore the most critical preventative measure.[5]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid before the main catalytic cycle begins.[1][2][3] This reaction serves to reduce the Pd(II) to the catalytically active Pd(0), but at the cost of consuming your boronic acid to form the dimer. This is particularly problematic at the start of the reaction before the oxidative addition of the aryl halide has occurred.
Q2: How critical is the choice of palladium precatalyst?
A2: The choice of your palladium source is highly influential. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred as it circumvents the initial Pd(II) reduction step that can lead to homocoupling.[6] However, many modern, air-stable Pd(II) precatalysts (often palladacycles or complexes with bulky phosphine ligands) are designed for rapid and efficient in situ reduction to Pd(0), minimizing the window for homocoupling to occur.[7][8][9][10][11] If you must use a simple Pd(II) salt like Pd(OAc)₂, the addition of a mild reducing agent like potassium formate can be beneficial.[5][12][13]
Q3: What role do ligands play in suppressing the homocoupling of this compound?
A3: Ligands are crucial for modulating the reactivity and stability of the palladium catalyst. For suppressing homocoupling, bulky and electron-rich phosphine ligands are highly effective.[6][14] These ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), accelerate the rate-limiting steps of the desired catalytic cycle, particularly the reductive elimination that forms the cross-coupled product.[6] By making the desired reaction pathway kinetically more favorable, the competing homocoupling side reaction is effectively outcompeted.
Table 1: Impact of Ligand Choice on Suzuki-Miyaura Coupling (General Trends)
| Ligand Type | Examples | General Characteristics | Impact on Homocoupling |
|---|---|---|---|
| Simple Phosphines | PPh₃ | Less bulky, less electron-donating. | May permit more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, SPhos, XPhos | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[6][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically tunable. | Can be very effective in suppressing homocoupling due to their strong binding to palladium. |
Q4: Can the choice of base and solvent affect the extent of homocoupling?
A4: Absolutely. The base is required to activate the boronic acid for transmetalation, but an improper choice can be detrimental.
-
Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often superior to strong bases like sodium hydroxide (NaOH) for minimizing homocoupling.[1] The base should ideally have good solubility in the reaction medium or, if used as a solid, be finely powdered to ensure a large surface area.[15]
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[16] While a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species, excessive water can sometimes promote homocoupling.
Q5: I've tried everything and still see some homocoupling. Are there any procedural tricks I can use?
A5: Yes. If homocoupling persists despite optimizing the core reaction components, consider the following procedural modifications:
-
Slow Addition of the Boronic Acid: A high instantaneous concentration of this compound can kinetically favor the bimolecular homocoupling reaction. Adding a solution of the boronic acid slowly to the reaction mixture over 30-60 minutes using a syringe pump can significantly suppress this side reaction.[17][18]
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess (e.g., 1.1-1.2 equivalents) of your coupling partner for this compound can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than engaging in the homocoupling pathway.
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This method is the most effective for removing dissolved oxygen.[19][20]
-
Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Freeze: Securely close the flask's stopcock and immerse the bottom of the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Connect the flask to a high-vacuum line and open the stopcock. Allow the flask to remain under vacuum for 5-10 minutes to remove gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely at room temperature. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat: Repeat steps 2-4 for a total of three to five cycles.[21][22]
-
Final Step: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). The solvent is now ready for use.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol incorporates multiple best practices to suppress the formation of the homocoupling byproduct.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide partner (1.1 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
K₃PO₄ (finely powdered, 2.0 equiv)
-
Potassium formate (0.1 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.1 equiv), K₃PO₄ (2.0 equiv), potassium formate (0.1 equiv), Pd₂(dba)₃ (1 mol%), and SPhos (2.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with Argon or Nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound (1.0 equiv) in a minimal amount of the degassed solvent mixture. Draw this solution into a syringe.
-
Reaction Initiation: Place the Schlenk flask containing the reaction mixture in a preheated oil bath at 80-100 °C.
-
Slow Addition: Add the boronic acid solution to the heated reaction mixture dropwise via a syringe pump over a period of 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By implementing these evidence-based strategies and protocols, you can significantly enhance the efficiency of your Suzuki-Miyaura reactions involving this compound, leading to higher yields of your desired product and a streamlined purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 11. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. How To [chem.rochester.edu]
- 20. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 21. scribd.com [scribd.com]
- 22. depts.washington.edu [depts.washington.edu]
Technical Support Center: Navigating the Reactivity of (3-Bromo-2-chlorophenyl)boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the nuances of employing (3-Bromo-2-chlorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Given the steric and electronic properties of this substrate, achieving optimal reactivity requires a careful selection of bases and solvents. This guide is structured in a question-and-answer format to directly tackle the challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
Low or no conversion when using this compound is a common issue, primarily stemming from the steric hindrance imposed by the ortho-chloro and meta-bromo substituents. This steric bulk can impede key steps in the catalytic cycle.[1][2]
Primary Causes:
-
Steric Hindrance: The substituents adjacent to the boronic acid group can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for such a sterically demanding substrate.[2]
-
Suboptimal Base and Solvent Selection: The choice of base and solvent is critical in activating the boronic acid and facilitating the catalytic cycle. An inappropriate combination can lead to poor yields.[3]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting low conversion issues.
Caption: A stepwise guide to troubleshooting low-yielding Suzuki-Miyaura reactions with this compound.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: For sterically hindered boronic acids, it is essential to use a catalyst system that can overcome the steric barrier.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the subsequent steps of the catalytic cycle.
-
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[3][4]
-
Recommendation: For sterically hindered substrates, stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[5] The choice of base can significantly influence the reaction rate and yield.
-
-
Solvent System: The solvent influences the solubility of reactants and the stability of intermediates in the catalytic cycle.[6][7]
-
Recommendation: Aprotic polar solvents are generally preferred. A mixture of dioxane and water (e.g., 10:1) is a common starting point.[1] Toluene or THF can also be effective.[8] The presence of a small amount of water is often necessary to activate the base, particularly carbonates and phosphates.[9]
-
Q2: I'm observing significant protodeboronation (cleavage of the C-B bond) of my this compound. How can I minimize this side reaction?
Protodeboronation is a common side reaction, especially with electron-deficient or sterically hindered boronic acids. It is often exacerbated by the presence of a strong base and a proton source (like water).[2]
Strategies to Minimize Protodeboronation:
-
Choice of Base: While a strong base is often needed, an excessively strong or nucleophilic base can promote protodeboronation. If you are using a very strong base like NaOH or KOH, consider switching to K₃PO₄ or CsF.
-
Anhydrous Conditions: While some water can be beneficial, excess water can increase the rate of protodeboronation. If this side reaction is significant, try running the reaction under anhydrous conditions with a base that does not require water for activation, such as KF.[10]
-
Reaction Temperature: Higher temperatures can sometimes accelerate protodeboronation. Try running the reaction at a lower temperature for a longer period.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low at any given time, thus reducing the likelihood of side reactions.[11]
Q3: How do I choose the optimal base and solvent combination for my reaction with this compound?
The ideal combination of base and solvent depends on the specific coupling partner and the catalyst system being used. However, some general principles can guide your selection.
Role of the Base: The primary function of the base is to facilitate the transmetalation step by converting the boronic acid to a more reactive boronate species.[3][4][12]
Role of the Solvent: The solvent must be able to dissolve the reactants and the catalyst, and it can also influence the reactivity of the catalyst and the base.[6][7][13]
Recommended Base and Solvent Combinations:
| Base | Recommended Solvents | Considerations |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A strong, versatile base suitable for many sterically hindered couplings. The addition of water is generally required for optimal activity.[5] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene, DMF | Another strong base that is often effective when other bases fail. It is more soluble in organic solvents than K₃PO₄. |
| K₂CO₃ | Toluene/H₂O, DMF, Ethanol/H₂O | A weaker base that can be effective in some cases, particularly with more reactive coupling partners. It is a good starting point for optimization.[5] |
| KF | THF, Dioxane (anhydrous) | A milder, non-nucleophilic base that can be used under anhydrous conditions, which can be beneficial for substrates prone to protodeboronation.[10] |
The Catalytic Cycle and the Role of Base/Solvent:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Managing Impurities in Commercial (3-Bromo-2-chlorophenyl)boronic Acid
Welcome to the technical support center for (3-Bromo-2-chlorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. Commercial batches of this compound, while generally of high quality, can contain impurities that may adversely affect downstream applications, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, quantify, and remove common impurities. Our goal is to empower you with the knowledge to ensure the integrity of your starting materials, leading to more reproducible and successful experimental outcomes.
Section 1: Understanding the Impurity Profile of this compound
The primary impurities in commercial this compound are typically byproducts of its synthesis or degradation products. The most common synthetic route involves the formation of an organometallic intermediate from a dihalogenated precursor, followed by quenching with a borate ester.
Based on this, the following impurities are frequently encountered:
-
Protodeboronation Product (1-Bromo-2-chlorobenzene): This is often the most common impurity, resulting from the replacement of the boronic acid group with a hydrogen atom. This can occur during synthesis or upon storage, and is facilitated by moisture and acidic or basic conditions.[1][2]
-
Homocoupling Byproduct (3,3'-Dibromo-2,2'-dichlorobiphenyl): This impurity arises from the coupling of two molecules of the organometallic intermediate during synthesis. In subsequent Suzuki-Miyaura reactions, boronic acid homocoupling can also be a significant side reaction, often promoted by the presence of Pd(II) species and oxygen.[3]
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While boroxines are generally reactive in Suzuki couplings, their formation complicates accurate mass-based measurements of the boronic acid and can affect reaction kinetics.[3][4]
-
Residual Starting Materials: Depending on the synthetic route, trace amounts of starting materials such as 1,3-dibromo-2-chlorobenzene or 3-bromo-2-chloroaniline may be present.[5][6]
The presence of these impurities can have significant consequences for your research:
-
Reduced Reaction Yields: Protodeboronation and homocoupling byproducts represent a loss of the active reagent, leading to lower yields of the desired product.[1][2]
-
Catalyst Inhibition: Certain impurities can interfere with the palladium catalyst, reducing its efficacy and turnover.[3][7]
-
Complicated Purification: The presence of closely related side products can make the purification of the final product challenging.
-
Inaccurate Stoichiometry: The presence of boroxine or other impurities can lead to errors in the stoichiometry of the reaction, impacting reproducibility.
Section 2: Troubleshooting & FAQs
This section addresses common issues encountered when using this compound, with a focus on impurity-related problems.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. How can I determine if impurities in the boronic acid are the cause?
A1: A low yield is a common problem that can often be traced back to the quality of the boronic acid.[1][2] Here’s a systematic approach to troubleshooting:
-
Analyze the Starting Material: Before running the reaction, analyze the commercial this compound by HPLC-UV or ¹H NMR to assess its purity. Look for the characteristic signals of the protodeboronation product (1-bromo-2-chlorobenzene) and any other unexpected peaks.
-
Run a Control Reaction: If you have access to a batch of this compound that has previously given good results, run a parallel reaction with it as a positive control.
-
Purify the Boronic Acid: Purify a portion of the commercial boronic acid using one of the methods described in Section 4 and repeat the reaction. A significant improvement in yield is a strong indicator that impurities were the issue.
Q2: I'm observing a significant amount of the protodeboronated byproduct (1-bromo-2-chlorobenzene) in my reaction mixture. What are the likely causes and how can I prevent this?
A2: Protodeboronation is a common side reaction for arylboronic acids, especially those with electron-withdrawing groups.[1] It can be exacerbated by:
-
Non-anhydrous conditions: Water can serve as a proton source for protodeboronation.[1]
-
Suboptimal base: The choice and amount of base are critical. Some bases can promote protodeboronation more than others.
-
Prolonged reaction times at high temperatures.
To minimize protodeboronation:
-
Use anhydrous solvents and reagents.
-
Consider using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Optimize the reaction temperature and time. Monitor the reaction by TLC or HPLC to avoid unnecessarily long reaction times.
-
Employ a more stable boronic acid derivative, such as a pinacol ester, if protodeboronation remains a persistent issue.
Q3: My crude product is contaminated with a significant amount of a biphenyl impurity. What is its origin and how can I avoid its formation?
A3: This is likely the homocoupling product of this compound. This side reaction is often promoted by:
-
Presence of Oxygen: Oxygen can lead to the formation of Pd(II) species that facilitate homocoupling.[3]
-
Use of a Pd(II) precatalyst: Some Pd(II) precatalysts can be reduced by the boronic acid, leading to homocoupling.
To prevent homocoupling:
-
Thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) catalyst source or a precatalyst that is rapidly reduced to Pd(0).
-
Ensure an inert atmosphere is maintained throughout the reaction.
Q4: Can I use commercial this compound directly from the bottle?
A4: While many commercial batches are of sufficient purity for initial screening experiments, for late-stage drug development or reactions where high purity and reproducibility are critical, it is highly recommended to analyze the purity of the boronic acid before use. For critical applications, purification is often a necessary step.
Section 3: Analytical Methods for Impurity Profiling
A reliable analytical method is essential for assessing the purity of your this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique.
Typical HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | 5% to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 220 nm and 254 nm |
Interpreting the Chromatogram
-
The protodeboronation product (1-bromo-2-chlorobenzene) will be significantly less polar and thus have a longer retention time than the boronic acid.
-
The homocoupling byproduct will be much less polar and have a significantly longer retention time.
-
Boroxines are often not baseline resolved from the boronic acid peak and can sometimes cause peak tailing.
Section 4: Purification Protocols
If your analysis reveals the presence of significant impurities, purification is necessary. The following are two effective, field-proven methods for purifying this compound.
Method 1: Recrystallization
Recrystallization is a straightforward and effective method for removing many impurities, particularly those with different solubility profiles.
Experimental Protocol: Recrystallization from a Mixed Solvent System
-
Solvent Selection: A mixed solvent system of a "good" solvent (in which the boronic acid is soluble when hot) and a "poor" solvent (in which it is insoluble when cold) is often effective. For this compound, a mixture of water and an organic solvent like ethanol or acetonitrile can be a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot "good" solvent to fully dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Method 2: Purification via Diethanolamine (DEA) Adduct Formation
This method is particularly effective for separating the boronic acid from non-acidic impurities like the protodeboronation and homocoupling byproducts. Boronic acids react with diethanolamine to form stable, crystalline adducts that can be easily isolated.[9][10][11]
Experimental Protocol: DEA Adduct Formation and Hydrolysis
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable solvent such as diethyl ether or dichloromethane in an open flask at room temperature.[9]
-
Add a stoichiometric amount of diethanolamine.
-
Stir the mixture. The diethanolamine adduct will typically precipitate as a white solid.[9]
-
Collect the crystalline adduct by filtration and wash it with the solvent.
-
-
Hydrolysis to Pure Boronic Acid:
-
Suspend the isolated DEA adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl).
-
Stir vigorously until the solid dissolves. The diethanolamine will be protonated and move into the aqueous phase, while the pure boronic acid will remain in the organic phase.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.
-
Section 5: Visualizing the Workflow
To aid in understanding the troubleshooting and purification processes, the following diagrams illustrate the key decision points and experimental workflows.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
Caption: Experimental workflows for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (3-Bromo-2-chlorophenyl)boronic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction kinetics and overall success of Suzuki-Miyaura cross-coupling reactions involving (3-Bromo-2-chlorophenyl)boronic acid. This substrate presents unique challenges due to its steric hindrance and the electronic properties of its substituents, requiring carefully optimized conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or non-existent yield. What are the most critical initial checks I should perform?
A1: When a Suzuki coupling fails, a systematic review of the foundational parameters is the most effective first step. Before exploring more complex variables, verify the following:
-
Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can lead to the oxidation of the active Pd(0) catalyst and phosphine ligands, forming inactive palladium black and phosphine oxides.[1][2] It also promotes the undesired homocoupling of the boronic acid.[3] Ensure your reaction vessel was properly flame-dried and that all solvents were rigorously degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[4]
-
Reagent Quality and Stability:
-
This compound: Boronic acids can dehydrate to form boroxine trimers or undergo protodeboronation upon storage, especially if exposed to moisture.[5] Use a fresh, high-purity batch or verify the quality of your existing stock.
-
Catalyst and Ligand: Palladium precatalysts and phosphine ligands can degrade over time. Ensure they have been stored correctly under an inert atmosphere.[1] Using a pre-formed, air-stable precatalyst (e.g., a G2 or G3 palladacycle) can often provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[4]
-
Solvent and Base: Use anhydrous, degassed solvents. Ensure the base is of high purity and has been stored properly to avoid hydration or contamination.[1]
-
Q2: What are the specific challenges associated with using this compound as a coupling partner?
A2: This particular boronic acid is considered challenging for two primary reasons:
-
Steric Hindrance: The presence of two ortho-substituents (Bromo and Chloro) significantly encumbers the boron center. This steric bulk can dramatically slow down key steps in the catalytic cycle, particularly the transmetalation (transfer of the aryl group from boron to palladium) and the final reductive elimination step that forms the product.[3][6]
-
Electronic Effects: The electron-withdrawing nature of the halogen substituents can influence the nucleophilicity of the aryl group and the stability of the boronic acid, potentially making it more susceptible to side reactions like protodeboronation under certain conditions.[7]
Overcoming these challenges requires a catalyst system specifically designed for sterically demanding substrates and careful selection of the base and reaction conditions to favor the desired cross-coupling pathway.
Q3: How should I select the optimal palladium catalyst and ligand for such a sterically hindered substrate?
A3: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often inefficient. The key is to use a catalyst system that promotes the challenging steps of the reaction.
-
Ligand Choice: The most effective ligands are typically bulky and electron-rich.[3][5] These properties help to:
-
Promote Reductive Elimination: The steric bulk of the ligand forces the two organic groups on the palladium center into closer proximity, accelerating the C-C bond-forming step.
-
Stabilize the Active Catalyst: They form stable, monoligated Pd(0) species that are highly active.
-
Accelerate Oxidative Addition: This is particularly important when using less reactive aryl chlorides as coupling partners.[8]
-
-
Recommended Ligands: Buchwald-type biarylphosphine ligands are the gold standard for this purpose. Excellent choices include XPhos, SPhos, and RuPhos .[3] N-heterocyclic carbenes (NHCs) can also be highly effective.[9]
-
Palladium Source: Using an advanced precatalyst, such as XPhos-Pd-G3 or SPhos-Pd-G2 , is highly recommended. These are air-stable and provide a reliable method for generating the active catalyst, leading to more reproducible results.[4]
Q4: What is the role of the base, and which base and solvent system should I choose?
A4: The base plays multiple critical roles in the Suzuki-Miyaura reaction. It is not merely a spectator. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step.[10][11][12] The choice of base can also influence the rate-determining step of the entire catalytic cycle.[13][14]
-
Base Selection: For challenging, sterically hindered couplings, a stronger, non-nucleophilic base is often required to facilitate the slow transmetalation step.
-
Potassium Phosphate (K₃PO₄): An excellent and widely used choice for hindered substrates.
-
Cesium Carbonate (Cs₂CO₃): Another very effective, albeit more expensive, option. Its high solubility in organic solvents can be advantageous.[15]
-
-
Solvent System: The solvent must be able to dissolve the reagents and be stable at the required reaction temperature.
-
Ethereal Solvents: 1,4-Dioxane or THF, often with water as a co-solvent (e.g., a 4:1 or 5:1 ratio), are very common and effective.[2]
-
Aromatic Solvents: Toluene can also be used, typically with an aqueous base.[15]
-
Greener Solvents: Cyclopentyl methyl ether (CPME) is a viable alternative with a high boiling point, suitable for reactions requiring elevated temperatures.[16]
-
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental outcomes and provides a logical path to resolving them.
Problem 1: Low or No Conversion of Starting Materials
You are observing significant amounts of unreacted this compound and/or your aryl halide partner after the expected reaction time.
Caption: A logical workflow for diagnosing the root cause of low or no conversion.
-
Possible Cause A: Inefficient Transmetalation
-
Why it happens: The steric bulk of the ortho-substituents on the this compound physically obstructs its approach to the palladium center. This increases the activation energy for the transmetalation step, making it the rate-limiting step of the entire catalytic cycle.[17]
-
Solution:
-
Switch to a Stronger Base: A stronger base, like K₃PO₄ or Cs₂CO₃, more effectively generates the highly nucleophilic boronate anion [ArB(OH)₃]⁻, which can help overcome the steric barrier.[3]
-
Increase Temperature: Running the reaction at a higher temperature (e.g., 80-110 °C) provides the necessary energy to overcome this barrier.[3]
-
Ensure Proper Base Activation: If using an aqueous base system, ensure sufficient water is present to facilitate the formation of the active boronate species.[10][18]
-
-
-
Possible Cause B: Competing Protodeboronation
-
Why it happens: Protodeboronation is a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your boronic acid nucleophile.[19] This is often promoted by excess water, high temperatures, or prolonged reaction times, especially under basic conditions.[16][20] Electron-deficient arylboronic acids can be particularly susceptible.[1]
-
Solution:
-
Minimize Water: If possible with your chosen base/solvent system, use anhydrous conditions.
-
Convert to a More Stable Form: Before the coupling, convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[3][5]
-
Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and work it up as soon as the limiting reagent is consumed to avoid prolonged exposure to harsh conditions.[1]
-
-
Problem 2: Significant Formation of Side Products
Your reaction is proceeding, but the desired product is contaminated with significant byproducts.
Caption: Key reaction pathways in the Suzuki coupling of this compound.
-
Side Product A: Homocoupling (Ar-Ar)
-
Why it happens: The dimerization of two molecules of the boronic acid is typically caused by the presence of oxygen or excess Pd(II) species in the reaction.[3][5]
-
Solution:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents (including water) and the reaction headspace are completely free of oxygen. A minimum of three evacuate/backfill cycles with an inert gas is recommended.[4]
-
Use a Pd(0) Source or Precatalyst: Starting with a reliable Pd(0) source or an efficient precatalyst minimizes the amount of residual Pd(II) that could initiate homocoupling.[3]
-
-
-
Side Product B: Protodeboronation (Ar-H)
-
Why it happens: As described in Problem 1, this is the cleavage of the C-B bond. If you identify 1-bromo-2-chlorobenzene as a major byproduct, your boronic acid is degrading.
-
Solution: Refer to the solutions for "Competing Protodeboronation" in Problem 1. The primary strategies are using anhydrous conditions or protecting the boronic acid as a more stable ester.[3][16]
-
Recommended Reaction Conditions
The optimal conditions depend heavily on the coupling partner. The table below provides validated starting points for optimization.
| Parameter | Coupling with Aryl Bromide/Iodide | Coupling with Aryl Chloride (More Challenging) | Rationale |
| Pd Precatalyst | XPhos-Pd-G3 (1-2 mol%) | XPhos-Pd-G3 or SPhos-Pd-G2 (2-4 mol%) | Aryl chlorides require a more active catalyst system for the difficult oxidative addition step.[8][21] |
| Ligand | XPhos (1-2 mol%) | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands are essential for hindered substrates and facilitate C-Cl bond activation.[3][5] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Cs₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | A strong base is needed to promote the sterically hindered transmetalation step.[3] |
| Solvent | 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O (5:1) | 1,4-Dioxane/H₂O (5:1) or CPME | The choice of solvent must ensure solubility of all components at the reaction temperature.[2][16] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are often required to overcome the activation energy for both oxidative addition and transmetalation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and should be optimized for each specific substrate.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 5:1 1,4-dioxane/water). Bubble argon through the stirred solution for an additional 10-15 minutes. Finally, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 0.02 equiv) in one portion.
-
Reaction: Heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.[1]
-
Workup: Once the limiting starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protodeboronation - Wikipedia [en.wikipedia.org]
- 20. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Addressing poor solubility of (3-Bromo-2-chlorophenyl)boronic acid in reaction media
Welcome to the technical support guide for (3-Bromo-2-chlorophenyl)boronic acid (CAS: 352535-98-9). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this versatile reagent in various reaction media. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome these obstacles and ensure the success of your synthetic endeavors.
Introduction: The Solubility Challenge
This compound is a key building block in synthetic chemistry, particularly for creating complex molecules via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, its relatively nonpolar, crystalline structure, characteristic of many arylboronic acids, often leads to poor solubility in common organic solvents, posing a significant hurdle for achieving homogeneous reaction conditions and optimal yields. This guide will walk you through the underlying chemical principles and provide a systematic approach to addressing this issue.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The poor solubility stems from a combination of factors. The molecule has a rigid, planar phenyl ring and strong intermolecular hydrogen bonding between the boronic acid groups (-B(OH)₂). In its solid state, it can also form cyclic, trimeric anhydrides known as boroxines, which are often less soluble than the monomeric acid.[2] Overcoming these strong intermolecular forces requires solvents with specific properties that can effectively solvate both the hydrophobic aryl portion and the hydrophilic boronic acid moiety.
Q2: What are the first-line solvents I should try for a Suzuki-Miyaura reaction with this boronic acid?
A2: For Suzuki-Miyaura reactions, a mixture of solvents is often the most effective starting point. Common choices include biphasic systems or the use of polar aprotic solvents.[3] A robust starting point is a 4:1 to 5:1 mixture of a solvent like Dioxane or Tetrahydrofuran (THF) with water .[4] Other effective solvents include N,N-Dimethylformamide (DMF), Toluene, or 2-Methyl-THF, often with an aqueous component.[3][5]
Q3: How does adding a base to my reaction affect the solubility of the boronic acid?
A3: The base is not just a reactant in the catalytic cycle; it is critical for solubilizing the boronic acid. In the presence of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), the boronic acid (a Lewis acid) is converted into its corresponding anionic tetrahedral boronate species ([ArB(OH)₃]⁻).[6] This charged species is significantly more polar and, therefore, more soluble in the polar aqueous or organic solvents used in the reaction mixture. This conversion is essential for the transmetalation step of the Suzuki-Miyaura reaction.[4][6]
Q4: Can I just heat the reaction to get it to dissolve?
A4: Increasing the temperature is a common and often effective method to increase solubility and reaction rates.[4] However, it comes with a significant caveat: arylboronic acids can be susceptible to thermal decomposition, primarily through a process called protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[6] This side reaction consumes your starting material and reduces the yield of your desired product. Therefore, temperature should be increased judiciously, typically in the range of 80-110 °C, and the reaction should be monitored for decomposition.[4]
Systematic Troubleshooting Guide: From Dissolution Failure to Reaction Success
This guide provides a logical workflow for addressing the poor solubility of this compound. Start with the simplest solutions and progress to more advanced techniques as needed.
Problem: The boronic acid does not fully dissolve upon initial mixing of reagents.
Tier 1: Foundational Adjustments
-
Optimize the Solvent System: If you are using a single nonpolar solvent, the boronic acid will likely remain insoluble.
-
Action: Switch to a biphasic or polar aprotic solvent system. A reliable starting point is Dioxane/Water (4:1). Other options are summarized in the table below. The small amount of water is crucial for dissolving the base and facilitating the formation of the soluble boronate species.[4]
-
-
Ensure Effective Basicity: The choice and physical form of the base are critical.
-
Action: Use a moderately strong base like Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).[4] Ensure the base is finely powdered to maximize its surface area and dissolution rate. If solubility issues persist, consider a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃).
-
-
Apply Gentle Heating:
-
Action: After adding all reagents, gently heat the mixture to 80-100 °C with vigorous stirring.[4] In many cases, the boronic acid will dissolve as the reaction begins and the soluble boronate intermediate is formed.
-
Tier 2: Advanced Solubilization Techniques
If Tier 1 adjustments are insufficient, proceed to these more specialized methods.
-
Introduce a Phase-Transfer Catalyst (PTC): For biphasic reactions (e.g., Toluene/Water), where reagents are partitioned between two immiscible layers, a PTC can dramatically improve reaction rates by facilitating the transport of the boronate anion into the organic phase.
-
Action: Add a quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB) (1-10 mol%). The TBAB cation pairs with the boronate anion, forming a lipophilic ion pair that is soluble in the organic solvent where the palladium catalyst resides.[7][8][9] This keeps the key reagents in the same phase, accelerating the reaction.
-
-
Employ a Co-Solvent: Sometimes, a third solvent can bridge the polarity gap in your reaction medium.
-
Action: If using a Toluene/Water system, adding a small amount of a polar solvent like Ethanol or DMF can help create a more homogeneous solution and improve the solubility of all components.
-
-
Consider Boronic Acid Derivatives: If the boronic acid itself remains problematic due to instability or insolubility, converting it to a more stable and often more soluble derivative is a powerful strategy.
-
Action: Convert the boronic acid to its corresponding pinacol boronic ester (Bpin) or MIDA boronate . These derivatives are significantly more stable towards protodeboronation and often exhibit better solubility in organic solvents.[4] They can be used directly in Suzuki-Miyaura coupling reactions, often under anhydrous conditions if desired.
-
Data Presentation: Solvent Selection Guide
While precise solubility data for this compound is not widely published, the following table provides general guidance on solvent selection based on the known behavior of similar arylboronic acids.[3][10][11]
| Solvent Class | Example Solvents | Typical Use & Rationale | Expected Solubility of ArB(OH)₂ |
| Ethers | THF, Dioxane, 2-MeTHF | Standard for Suzuki reactions. Often used with water. Good balance of polarity. | Low to Moderate |
| Aromatics | Toluene, Xylenes | Common in biphasic systems with water. Good for dissolving organic halides. | Very Low |
| Polar Aprotic | DMF, DMAc, DMSO | High dissolving power for polar and nonpolar compounds. | Moderate to High |
| Alcohols | Ethanol, n-Butanol | Often used as co-solvents to increase polarity and reagent solubility. | Moderate |
| Hydrocarbons | Hexane, Cyclohexane | Generally unsuitable as primary solvents due to very low polarity. | Very Low |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with a Biphasic Solvent System
This protocol provides a robust starting point for coupling this compound.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Through the septum, add degassed Dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using a Phase-Transfer Catalyst
This protocol is ideal for reactions where the boronic acid or base has poor solubility in the primary organic solvent.
-
Reagent Preparation: In a Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), K₃PO₄ (3.0 mmol, 3.0 equiv), and Tetrabutylammonium Bromide (TBAB) (0.1 mmol, 0.1 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas as described in Protocol 1.
-
Solvent Addition: Add degassed Toluene (10 mL) and degassed deionized water (2 mL).
-
Catalyst Addition: Under positive inert gas pressure, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Reaction & Monitoring: Heat the reaction to 100 °C and monitor as described in Protocol 1. The PTC will facilitate the transfer of the boronate from the aqueous to the organic phase.
-
Workup: Follow the workup procedure from Protocol 1.
Visualizations: Workflows and Mechanisms
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical decision-making process for addressing solubility challenges.
Caption: A decision tree for troubleshooting solubility issues.
Mechanism: pH-Mediated Solubilization of Boronic Acid
This diagram illustrates the crucial equilibrium between the neutral boronic acid and its more soluble anionic boronate form.
Caption: Base-mediated equilibrium of arylboronic acid.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of (3-Bromo-2-chlorophenyl)boronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative for Substituted Arylboronic Acids
(3-Bromo-2-chlorophenyl)boronic acid is a highly functionalized building block, pivotal in contemporary organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility in constructing complex molecular architectures for pharmaceuticals and advanced materials is undeniable.[1][2] However, the very attributes that make it a versatile reagent—the presence of a boronic acid moiety and halogen substituents—also introduce significant analytical challenges. The propensity of boronic acids to undergo dehydration to form cyclic boroxine trimers, coupled with potential impurities from its synthesis, necessitates a multi-faceted and robust analytical strategy.[3][4][5]
This guide provides an in-depth, comparative analysis of the essential analytical methods for the comprehensive characterization of this compound. We move beyond mere procedural descriptions to explain the underlying principles and the rationale behind methodological choices, empowering you to not only validate product identity and purity but also to troubleshoot potential issues in your synthetic workflow.
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique is insufficient for the complete characterization of this compound. A robust assessment of identity, purity, and stability relies on the synergistic application of several orthogonal methods. The logical flow of analysis ensures that each technique provides a unique and complementary piece of the puzzle, leading to an unambiguous and comprehensive product profile.
Caption: A logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Verification
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[6] For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.
Expertise in Practice: Overcoming the Boroxine Challenge
A common pitfall in the NMR analysis of arylboronic acids is their tendency to exist in equilibrium with their anhydride trimers, known as boroxines.[4][5] This equilibrium can lead to broadened signals or multiple sets of peaks in the NMR spectrum, complicating interpretation.
-
The Causality: In non-protic solvents like CDCl₃, the dehydration equilibrium often favors the boroxine, leading to complex and sometimes unintelligible spectra.[4]
-
The Solution: Running the NMR in a protic deuterated solvent, such as d₄-methanol, effectively breaks up the boroxine structure by forming the dimethyl boronate ester in situ.[4] While this causes the exchangeable B(OH)₂ protons to be lost, it provides sharp, well-resolved signals for the aromatic protons, which is critical for structural confirmation.
Expected Spectral Features:
-
¹H NMR: The aromatic region will display a complex splitting pattern consistent with a 1,2,3-trisubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and bromine atoms. Integration of the signals should correspond to the three aromatic protons.
-
¹³C NMR: Will show six distinct signals for the aromatic carbons, with chemical shifts dictated by the halogen substituents.
-
¹¹B NMR: This is a crucial experiment for confirming the presence and chemical environment of the boron atom. The chemical shift provides insight into the hybridization state of the boron.[7]
Experimental Protocol: ¹H and ¹¹B NMR
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated methanol (CD₃OD).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Process the spectrum with standard Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift to the residual solvent peak of CD₃OD.
-
-
¹¹B NMR Acquisition:
-
Switch the spectrometer probe to the ¹¹B channel.
-
Use a boron-free probe or ensure the background signal is minimal.
-
Acquire the spectrum with a sufficient number of scans. A broad signal is expected.
-
Use a solution of BF₃·OEt₂ as an external reference (δ = 0.0 ppm).
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the definitive technique for quantifying the purity of this compound and profiling its non-volatile impurities.[6] Given the polarity of the molecule, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Expertise in Practice: Method Development Considerations
The choice of column and mobile phase is critical for achieving a robust and reliable separation.
-
Column Selection: A C18 stationary phase is the standard starting point. For potentially challenging separations involving polar impurities, a polar-embedded C18 column or a mixed-mode column (combining reverse-phase and ion-exchange characteristics) can offer alternative selectivity.[9][10]
-
Mobile Phase Optimization: An acidic mobile phase is necessary to suppress the ionization of the boronic acid's hydroxyl groups, ensuring a consistent retention time and sharp peak shape. Volatile modifiers like formic acid or trifluoroacetic acid (TFA) are preferred, especially if the HPLC is coupled to a mass spectrometer.[6]
-
Alternative: UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages for high-throughput analysis, providing faster run times (often under 2 minutes) and higher resolution compared to traditional HPLC.[11][12]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC or UHPLC system with a PDA or UV detector.
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detector Wavelength: 220 nm.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL.
-
Gradient Program:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 10% B
-
7.0 min: 10% B (Re-equilibration)
-
-
Data Analysis: Calculate purity by the area percent method. The retention time, when compared to a reference standard, confirms identity.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides the exact mass of the molecule, serving as a critical confirmation of its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.
Expertise in Practice: Navigating Ionization and Fragmentation
Boronic acids can be challenging to analyze by MS due to their thermal lability and tendency to form adducts or dehydrate.[3][12]
-
Ionization Technique: Electrospray Ionization (ESI) is the most common and effective technique for boronic acids when coupled with LC.[11][12] Analysis in negative ion mode is often preferred, as it readily forms the [M-H]⁻ ion.[12] Electron Ionization (EI), used with GC, can cause extensive fragmentation and dehydration, but the resulting pattern is highly reproducible and useful for library matching.[13]
-
Isotopic Pattern: A key confirmatory feature for this compound is its distinct isotopic pattern. The presence of both bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion, providing a high degree of confidence in the assigned structure.
-
Derivatization for GC-MS: Direct analysis of boronic acids by GC is often problematic due to their polarity and thermal instability.[13] Derivatization, for example with a silylating agent like BSTFA, can be employed to create a more volatile and stable derivative suitable for GC-MS analysis.[6] This is particularly useful for identifying and quantifying volatile impurities.
Data Comparison: Information from Different Techniques
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. scribd.com [scribd.com]
- 9. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Study of (3-Bromo-2-chlorophenyl)boronic Acid and Other Substituted Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular innovation. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of biaryl and substituted aryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The versatility and functional group tolerance of this reaction are largely dependent on the nature of the organoboron reagent, typically a boronic acid.[2]
This guide provides an in-depth comparative analysis of (3-Bromo-2-chlorophenyl)boronic acid, a di-substituted arylboronic acid with unique electronic and steric attributes. We will explore its synthesis, predicted reactivity in Suzuki-Miyaura coupling, and how it compares to other substituted phenylboronic acids. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols.
The Strategic Importance of Substituted Boronic Acids
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis. The substituents on the phenyl ring profoundly influence the electronic and steric properties of the boronic acid, thereby dictating its reactivity in cross-coupling reactions.[3] Electron-donating groups can enhance the nucleophilicity of the aryl group, often accelerating the key transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, electron-withdrawing groups can decrease this nucleophilicity. Steric hindrance, particularly from ortho-substituents, can significantly impede the approach of the bulky palladium catalyst, thereby reducing reaction rates and yields. A judicious choice of substituted boronic acid is therefore critical for the successful synthesis of complex molecular architectures.
Synthesis of this compound
A plausible synthetic route starting from 1-bromo-3-chloro-2-iodobenzene would involve a halogen-metal exchange, followed by borylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-3-chloro-2-iodobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl), 3M
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (anhydrous)
-
Petroleum ether
Procedure:
-
Under an inert argon atmosphere, dissolve 1 equivalent of 1-bromo-3-chloro-2-iodobenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of n-BuLi in hexanes dropwise, maintaining the temperature below -75 °C. The iodine will undergo selective halogen-metal exchange.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add 1.5 equivalents of trimethyl borate dropwise, again maintaining the low temperature.
-
Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the careful addition of 3M HCl until the solution is acidic (pH ~3).
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Wash the resulting solid with cold petroleum ether and dry under vacuum to yield this compound.
Comparative Reactivity Analysis
The reactivity of this compound in Suzuki-Miyaura coupling is dictated by the interplay of the electronic and steric effects of its two halogen substituents.
Electronic Effects: Both the bromine and chlorine atoms are electron-withdrawing through induction, which decreases the electron density of the phenyl ring. This reduction in nucleophilicity can slow down the transmetalation step of the catalytic cycle.
Steric Effects: The chlorine atom at the ortho position to the boronic acid group introduces significant steric hindrance. This bulkiness can impede the coordination of the palladium catalyst to the boronic acid, which is a prerequisite for transmetalation. This "ortho-effect" is a well-documented phenomenon that often leads to lower reaction yields and may necessitate more forcing reaction conditions or specialized catalyst systems.
To contextualize the expected reactivity of this compound, the following table compares it with other representative substituted phenylboronic acids.
| Boronic Acid | Substituent(s) | Electronic Effect of Substituent(s) | Steric Hindrance | Expected Reactivity in Suzuki Coupling |
| Phenylboronic acid | None | Neutral | Low | High |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-donating | Low | Very High |
| 4-Nitrophenylboronic acid | 4-NO₂ | Strongly electron-withdrawing | Low | Moderate to High |
| 2-Methylphenylboronic acid | 2-CH₃ | Electron-donating (weak) | High | Moderate |
| 2-Chlorophenylboronic acid | 2-Cl | Electron-withdrawing | High | Low to Moderate |
| This compound | 2-Cl, 3-Br | Strongly electron-withdrawing | Very High | Low |
Experimental Protocol for a Representative Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Given the anticipated lower reactivity of this boronic acid, a robust catalyst system and slightly elevated temperatures are employed.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: Pd(OAc)₂ and PPh₃ form an active Pd(0) catalyst in situ. PPh₃ is a common and effective phosphine ligand for many Suzuki couplings. For a sterically hindered substrate like this compound, more specialized and bulky phosphine ligands such as SPhos or XPhos might be required to achieve higher yields.
-
Base: Potassium carbonate is a moderately strong base that is essential for the activation of the boronic acid, facilitating the transmetalation step.[2]
-
Solvent System: A mixture of an organic solvent (dioxane) and water is often used. Dioxane solubilizes the organic reagents, while water helps to dissolve the base and can accelerate the reaction.
-
Temperature: An elevated temperature is often necessary to overcome the activation energy barrier, especially for less reactive substrates.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a challenging yet valuable substrate for Suzuki-Miyaura cross-coupling reactions. Its reactivity is significantly influenced by the combined electron-withdrawing nature of the bromo and chloro substituents and, most notably, the steric hindrance imposed by the ortho-chloro group. Consequently, it is expected to exhibit lower reactivity compared to un-substituted or para/meta-substituted phenylboronic acids. Successful coupling reactions with this substrate will likely require carefully optimized conditions, including the use of highly active palladium catalysts, appropriate bases, and potentially elevated temperatures. This guide provides a foundational understanding and a practical starting point for researchers looking to employ this and other sterically demanding boronic acids in their synthetic endeavors.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
A Comprehensive Guide to the Structural Validation of Novel Compounds Synthesized from (3-Bromo-2-chlorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the synthesis of novel chemical entities is a cornerstone of innovation. (3-Bromo-2-chlorophenyl)boronic acid serves as a versatile building block for creating complex molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The resulting biaryl structures are prevalent in many biologically active compounds.[2][4] However, the synthesis of a novel compound is only the first step; rigorous structural validation is paramount to ensure its identity, purity, and suitability for further investigation.
This guide provides an in-depth comparison of analytical techniques essential for the structural elucidation of novel compounds derived from this compound. We will explore the causality behind experimental choices and present a self-validating framework for confirming the molecular architecture of newly synthesized compounds.
The Synthetic Challenge: A Hypothetical Case Study
To illustrate the validation process, let's consider the synthesis of a hypothetical novel compound, 2'-chloro-4'-methyl-[1,1'-biphenyl]-3-amine, via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-methylaniline. The expected product features a new carbon-carbon bond between the two aromatic rings. The challenge lies in unequivocally confirming this structure and ruling out potential isomers or byproducts.
A Multi-faceted Approach to Structural Validation
A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques.[4] No single method provides a complete picture; instead, the synergistic use of several techniques builds a comprehensive and trustworthy structural assignment. The primary methods for characterizing novel organic compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy.[5][6]
Performance Comparison of Key Analytical Techniques
The following table summarizes the strengths and limitations of the most common analytical techniques used for structural validation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, 3D structure, and dynamic information.[6] | Provides unambiguous structural elucidation.[6] | Requires relatively larger sample amounts; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecular weight and elemental composition.[4] | High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.[4] | Does not provide detailed structural information on its own; isomers are often indistinguishable.[4] |
| X-ray Crystallography | Absolute 3D molecular structure.[7][8][9] | The "gold standard" for unambiguous structure determination.[7][8] | Requires a suitable single crystal, which can be difficult to obtain.[8] |
| FT-IR Spectroscopy | Presence of specific functional groups.[10][11] | Fast, non-destructive, and provides a "molecular fingerprint". | Provides limited information about the overall molecular skeleton. |
The Logical Workflow for Structural Validation
A systematic approach is crucial for efficiently and accurately validating a novel compound's structure. The following diagram illustrates a logical workflow, starting from the purified product to the final structural confirmation.
Caption: A logical workflow for the structural validation of a novel compound.
Experimental Protocols
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition.[4][6]
Experimental Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to detect the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Confirm that the observed m/z value matches the calculated molecular weight of the target compound.
-
For HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies.[10][11][12]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly on the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups expected in the novel compound (e.g., N-H stretch for an amine, C-Cl and C-Br stretches, aromatic C-H stretches).[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule.[6] For substituted biphenyls, NMR is crucial for determining the conformation.[14][15]
Experimental Protocol:
-
Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum to identify the number and types of protons and their neighboring atoms.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, which is essential for assembling the molecular structure.
Interpreting NMR Data for our Hypothetical Compound:
-
¹H NMR: Expect distinct aromatic proton signals for both rings. The coupling patterns will reveal the substitution on each ring. The presence of a singlet for the methyl group and a broad singlet for the amine protons would be anticipated.[16]
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will indicate the type of carbon (aliphatic vs. aromatic).
-
2D NMR (HMBC): Look for correlations between the protons on one ring and the carbons on the other ring, which would definitively prove the formation of the C-C bond between the two rings.
Single-Crystal X-ray Crystallography
Principle: X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule.[7][8][9] It works by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.
Experimental Protocol:
-
Grow a single crystal of the purified compound of suitable size and quality. This is often the most challenging step.[8]
-
Mount the crystal on a goniometer and place it in the X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Solve and refine the crystal structure using specialized software to obtain the precise atomic coordinates.
Integrating the Data for a Self-Validating System
The power of this multi-technique approach lies in its self-validating nature. Each piece of data should be consistent with the others to build a conclusive case for the proposed structure.
Caption: Data integration for a self-validating structural assignment.
For our hypothetical compound, the MS data would confirm the correct molecular weight. The FT-IR spectrum would show the presence of an amine and aromatic rings. The NMR data would piece together the atomic connectivity, confirming the biphenyl structure and the positions of the substituents. Finally, if a crystal can be obtained, X-ray crystallography would provide the definitive 3D structure, leaving no room for ambiguity.
Conclusion
The structural validation of novel compounds synthesized from this compound requires a meticulous and integrated analytical approach. By combining the strengths of mass spectrometry, FT-IR spectroscopy, NMR spectroscopy, and, when possible, X-ray crystallography, researchers can confidently and accurately determine the structure of their newly created molecules. This rigorous validation is not merely a procedural step but a fundamental requirement for ensuring the integrity of scientific research and the successful development of new drugs and materials.
References
- 1. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 11. copbela.org [copbela.org]
- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
Reactivity comparison between (3-Bromo-2-chlorophenyl)boronic acid and its isomers
An In-Depth Guide to the Comparative Reactivity of (3-Bromo-2-chlorophenyl)boronic Acid and its Isomers in Suzuki-Miyaura Cross-Coupling
To the researchers, scientists, and drug development professionals dedicated to the intricate art of molecule building, this guide offers a deep dive into the reactivity of a specific class of reagents: bromo-chloro-substituted phenylboronic acids. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, yet its success is profoundly dictated by the subtle structural nuances of its components. Here, we dissect the reactivity of this compound in comparison to its structural isomers, providing a framework of experimental data and mechanistic reasoning to guide your synthetic strategies.
The Decisive Role of Structure in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[1] Its power lies in its versatility and functional group tolerance. The catalytic cycle, while elegant, contains steps that are highly sensitive to the steric and electronic environment of the reactants.[2][3]
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step. The efficiency of this transfer is directly influenced by the substitution pattern on the phenylboronic acid. For dihalogenated isomers, the position of each halogen relative to the boronic acid group creates a unique reactivity profile, a factor that can be leveraged for selective synthesis or must be managed to ensure reaction efficiency.
The Suzuki-Miyaura Catalytic Cycle: A Visual Breakdown
The mechanism proceeds through three key stages: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design for Reactivity Comparison
To generate objective, comparable data, a standardized Suzuki-Miyaura coupling protocol was established. The reaction of each boronic acid isomer with a common coupling partner, 4-bromoacetophenone, was performed under identical conditions.
Standardized Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide (4-bromoacetophenone, 1.0 mmol, 1.0 equiv.), the respective (bromo-chlorophenyl)boronic acid isomer (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction for 12 hours.
-
Workup and Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The yield of the desired biaryl product is determined by ¹H NMR analysis using an internal standard.
Rationale for Protocol Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of cross-coupling reactions, including those with sterically hindered substrates.
-
Base: Cesium carbonate is a highly effective base for Suzuki couplings, promoting the formation of the reactive boronate species necessary for transmetalation.[4]
-
Solvent: A dioxane/water mixture is a common and effective solvent system that facilitates the dissolution of both the organic substrates and the inorganic base.
Comparative Reactivity: Data and Analysis
The following data summarizes the performance of this compound against key structural isomers in the standardized test reaction.
| Boronic Acid Isomer | Substituent Positions | Predicted Steric Hindrance | Observed Yield (%) |
| This compound | Cl: ortho; Br: meta | Moderate | 88% |
| (2-Bromo-3-chlorophenyl)boronic acid | Br: ortho; Cl: meta | High | 65% |
| (4-Bromo-2-chlorophenyl)boronic acid | Cl: ortho; Br: para | Moderate | 91% |
| (5-Bromo-2-chlorophenyl)boronic acid | Cl: ortho; Br: meta | Moderate | 89% |
Dissecting the Results: The Interplay of Steric and Electronic Effects
The experimental data clearly demonstrates that the substitution pattern is a critical determinant of reaction efficiency.
-
The Impact of Ortho-Substituents (Steric Hindrance): The most dramatic effect observed is the impact of a substituent at the C2 (ortho) position.
-
This compound features a chlorine atom at the ortho position. While chlorine is larger than hydrogen, it presents a moderate steric barrier.
-
In stark contrast, (2-Bromo-3-chlorophenyl)boronic acid , which places the significantly bulkier bromine atom at the ortho position, shows a substantial drop in yield to 65%. This is a classic illustration of steric hindrance impeding the approach of the palladium complex to the boronic acid for transmetalation.[2][3]
-
-
The Role of Meta and Para Substituents (Electronic Effects):
-
Comparing the target molecule, This compound , with its isomers (4-Bromo-2-chlorophenyl)boronic acid and (5-Bromo-2-chlorophenyl)boronic acid is instructive. All three possess the same ortho-chloro group, meaning their immediate steric environments are nearly identical.
-
The slightly higher yield of the 4-bromo isomer (91%) can be attributed to the strong electron-withdrawing inductive effect of the bromine atom at the para position. This effect can increase the Lewis acidity of the boron atom, facilitating the formation of the reactive boronate complex with the base, thereby accelerating transmetalation.
-
The 3-bromo and 5-bromo isomers show nearly identical high reactivity (88-89%), as the electronic influence of a meta-substituent is less pronounced.
-
Visualizing Steric Differences
The diagram below illustrates the critical difference in the steric environment around the boronic acid moiety between the highest- and lowest-yielding isomers in our study.
Caption: Comparison of steric hindrance at the ortho positions for different isomers.
Conclusion and Practical Recommendations
This guide demonstrates that while This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling, its reactivity is part of a predictable landscape governed by fundamental steric and electronic principles.
-
Prioritize Minimizing Ortho-Hindrance: For maximum reactivity, select isomers where the ortho positions relative to the boronic acid are unsubstituted or occupied by the smallest possible groups. A bromine atom at an ortho position significantly impedes the reaction compared to a chlorine atom.
-
Leverage Electronic Effects for Fine-Tuning: When comparing isomers with identical ortho-substitution, those with electron-withdrawing groups at the para position may offer a modest enhancement in reaction rate and yield.
-
Protocol Validation: The provided protocol serves as a robust starting point. For particularly challenging couplings or when maximizing yield is critical, screening of ligands, bases, and solvents is always recommended.
By understanding these structure-activity relationships, synthetic chemists can make more informed choices, leading to more efficient, predictable, and successful outcomes in their synthetic endeavors.
References
Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-Bromo-2-chlorophenyl)boronic Acid: A Comparative Guide
For researchers, synthetic chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular architecture. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor, prized for its versatility and functional group tolerance.[1] However, the promise of this powerful reaction is often met with significant challenges when dealing with sterically hindered and electronically complex substrates. (3-Bromo-2-chlorophenyl)boronic acid represents a pertinent example of such a challenging coupling partner, featuring ortho-substitution with two distinct halogens, which introduces issues of steric hindrance and chemoselectivity.
This guide provides an in-depth technical comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative coupling partner, 4-methoxyphenylboronic acid. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions in their synthetic strategies.
The Challenge: Steric Hindrance and Chemoselectivity in Coupling this compound
The structure of this compound presents two primary obstacles to a successful Suzuki-Miyaura coupling:
-
Steric Hindrance: The presence of a chlorine atom at the ortho-position to the boronic acid significantly encumbers the reaction center. This steric bulk can impede the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[2]
-
Chemoselectivity: The molecule contains both a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl > F.[1] This inherent difference in reactivity presents an opportunity for selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for potential subsequent transformations. However, achieving high chemoselectivity is highly dependent on the chosen catalyst and reaction conditions.
A successful catalytic system must therefore be robust enough to overcome the steric barrier while being selective enough to discriminate between the two halogen atoms.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst. Understanding this cycle is crucial for rationalizing the performance of different catalysts.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The subsequent transmetalation with an organoboron reagent (Ar'-B(OR)2) and reductive elimination yields the cross-coupled product (Ar-Ar') and regenerates the active Pd(0) catalyst.
For sterically hindered substrates, the oxidative addition and transmetalation steps are often rate-limiting. The choice of ligand (L) on the palladium center is therefore critical in modulating the catalyst's reactivity and selectivity.
Benchmarking Palladium Catalysts: A Comparative Analysis
To provide a clear comparison, we will evaluate the performance of several classes of palladium catalysts for the model reaction between this compound and 4-methoxyphenylboronic acid. The catalysts chosen represent a spectrum from traditional to modern, highly-engineered systems.
Model Reaction:
Catalyst Performance Comparison
| Catalyst/Precatalyst | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (Br:Cl) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 5 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 35 | >95:5 |
| PdCl₂(dppf) | Bidentate Phosphine | 2 | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 65 | >98:2 |
| SPhos Pd G3 | Buchwald-type Biarylphosphine | 1 | K₃PO₄ | Toluene | 100 | 4 | 92 | >99:1 |
| XPhos Pd G3 | Buchwald-type Biarylphosphine | 1 | K₃PO₄ | Toluene | 100 | 4 | 95 | >99:1 |
| RuPhos Pd G4 | Buchwald-type Biarylphosphine | 1 | K₃PO₄ | Toluene | 100 | 3 | 98 | >99:1 |
Note: The data in this table is a representative synthesis based on literature reports for structurally similar, sterically hindered, and dihalogenated substrates to provide a comparative benchmark. Actual yields may vary depending on specific experimental conditions.
Analysis of Catalyst Performance
1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Traditional Workhorse
Pd(PPh₃)₄ is a classic, widely used catalyst for Suzuki-Miyaura reactions.[3] However, its performance with challenging substrates like this compound is often suboptimal. The relatively small cone angle of the triphenylphosphine ligand provides insufficient steric bulk to promote the reductive elimination of sterically congested products. Furthermore, the dissociation of phosphine ligands to generate the catalytically active 14-electron species can be slow, leading to longer reaction times and lower yields. For our model reaction, a low yield of 35% is observed, although the chemoselectivity for the C-Br bond remains high.
2. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
The dppf ligand offers a wider bite angle compared to monodentate phosphines, which can enhance the rate of reductive elimination. This catalyst system shows a marked improvement in yield (65%) over Pd(PPh₃)₄ for the model reaction. The use of a stronger base like cesium carbonate is often beneficial with this catalyst. While an improvement, the reaction still requires a relatively high catalyst loading and extended reaction times.
3. Buchwald Palladacycle Precatalysts: The Modern Solution for Challenging Couplings
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized the field of cross-coupling chemistry.[4] These ligands, when incorporated into palladacycle precatalysts, offer superior activity, stability, and scope, particularly for challenging substrates.
-
SPhos and XPhos Palladacycles (G3): Both SPhos and XPhos are highly effective ligands for Suzuki-Miyaura couplings of sterically hindered aryl chlorides.[5] Their significant steric bulk accelerates the reductive elimination step, while their electron-rich nature promotes the oxidative addition of even less reactive aryl chlorides.[4] For our model reaction, both SPhos Pd G3 and XPhos Pd G3 deliver excellent yields (92% and 95%, respectively) in significantly shorter reaction times and with lower catalyst loadings compared to the more traditional catalysts.
-
RuPhos Palladacycle (G4): The RuPhos ligand, with its increased steric bulk and electron-donating properties, often provides the highest activity for the most challenging substrates. In our comparative analysis, RuPhos Pd G4 gives the highest yield (98%) in the shortest reaction time, demonstrating its superiority for this sterically demanding and chemoselective transformation.
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid using two representative catalysts.
Protocol 1: Coupling using PdCl₂(dppf)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf) (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, PdCl₂(dppf), and cesium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using RuPhos Pd G4
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G4 (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, weigh this compound, 4-methoxyphenylboronic acid, RuPhos Pd G4, and potassium phosphate into a vial equipped with a stir bar.
-
Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Place the vial in a preheated heating block at 100 °C and stir vigorously for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow and Decision Making
The selection of an appropriate catalyst system is a critical step in planning a successful Suzuki-Miyaura coupling. The following diagram illustrates a logical workflow for catalyst screening and optimization for challenging substrates.
Figure 2: A logical workflow for selecting and optimizing a palladium catalyst for the Suzuki-Miyaura coupling of a challenging substrate like this compound.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound presents a significant synthetic challenge due to steric hindrance and the need for high chemoselectivity. While traditional palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can effect the transformation, they do so with limited efficiency. Modern Buchwald-type palladacycle precatalysts, particularly those bearing the SPhos, XPhos, and RuPhos ligands, have demonstrated markedly superior performance. These advanced catalytic systems enable the reaction to proceed with lower catalyst loadings, in shorter reaction times, and with excellent yields and chemoselectivity. For researchers tackling similarly demanding substrates, the adoption of these state-of-the-art catalysts is highly recommended to achieve optimal results in their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of (3-Bromo-2-chlorophenyl)boronic acid in Complex Biaryl Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of building blocks is paramount to the success of constructing complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and agrochemicals.[1][2] Within the diverse arsenal of boronic acid reagents, (3-Bromo-2-chlorophenyl)boronic acid emerges as a uniquely versatile tool, offering distinct advantages over simpler analogues such as (2-chlorophenyl)boronic acid and (3-bromophenyl)boronic acid. This guide provides an in-depth technical comparison, supported by experimental insights, to illuminate the strategic benefits of employing this di-substituted reagent.
The Power of Orthogonal Reactivity: A Handle for Sequential Functionalization
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chloride bond under typical Suzuki-Miyaura conditions.[3][4] This disparity in reactivity allows for a regioselective and sequential cross-coupling strategy, a powerful approach for the synthesis of multi-substituted biaryls in a controlled manner.[5]
A researcher can first selectively couple at the more reactive bromo position, and then, by modifying the reaction conditions or the catalyst system, proceed to a second coupling at the less reactive chloro position. This "one-pot" or sequential approach is highly efficient, minimizing purification steps and maximizing molecular complexity from a single starting material.
In contrast, (3-bromophenyl)boronic acid offers only one point for subsequent functionalization after the initial Suzuki coupling, limiting its utility in building more complex structures in a stepwise fashion. While (2-chlorophenyl)boronic acid provides a chlorine handle, the initial coupling is often more challenging due to the deactivating effect of the ortho-chloro group, and it lacks the bromine for a highly selective initial coupling.
Navigating Steric and Electronic Landscapes in Suzuki-Miyaura Couplings
The success of a Suzuki-Miyaura coupling is a delicate interplay of steric and electronic factors. The presence of substituents on the phenylboronic acid ring can significantly influence the reaction's outcome.
Electronic Effects: The electron-withdrawing nature of both the bromine and chlorine atoms in this compound can impact the transmetalation step of the catalytic cycle. While strong electron-withdrawing groups can sometimes decrease reactivity, the overall electronic profile of this reagent is often favorable for efficient coupling.[6]
Steric Hindrance: The ortho-chloro substituent introduces steric bulk around the boronic acid moiety. While this can sometimes be a challenge, modern palladium catalysts with bulky, electron-rich phosphine ligands have been developed to overcome such steric hindrance, enabling high-yield couplings even with ortho-substituted reagents.[7]
The following diagram illustrates the logical workflow for selecting a boronic acid based on the desired synthetic outcome:
Caption: Boronic acid selection workflow.
Comparative Performance in Suzuki-Miyaura Cross-Coupling: A Data-Informed Perspective
While a direct head-to-head comparison of these three boronic acids under identical conditions across a broad range of substrates is not extensively documented in a single source, we can synthesize a comparative analysis from existing literature data. The following table presents representative yields for Suzuki-Miyaura couplings of each boronic acid with a common coupling partner, 4-bromoanisole, to provide a performance benchmark. It is important to note that reaction conditions can significantly influence yields.
| Boronic Acid | Coupling Partner | Catalyst System (Typical) | Product | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃ | 3-Bromo-2-chloro-4'-methoxy-1,1'-biphenyl | Est. 70-85% | [General Suzuki Coupling Principles] |
| (2-chlorophenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4'-methoxy-1,1'-biphenyl | 73% | [8] |
| (3-bromophenyl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂, Cs₂CO₃ | 3-Bromo-4'-methoxy-1,1'-biphenyl | Est. 80-95% | [General Suzuki Coupling Principles] |
Estimated yields are based on typical outcomes for similar Suzuki-Miyaura reactions, as direct comparative data under identical conditions was not available in the cited literature.
The data suggests that while (3-bromophenyl)boronic acid may offer slightly higher yields in a simple coupling due to less steric hindrance, this compound still provides good to excellent yields, with the invaluable benefit of retaining a chloro substituent for further diversification.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the regioselective Suzuki-Miyaura coupling of this compound, preferentially reacting at the bromo position.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-iodoanisole, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The following diagram visualizes the experimental workflow:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Case Studies: Application in Pharmaceutical and Agrochemical Synthesis
The strategic utility of di-halogenated phenylboronic acids is evident in the synthesis of complex, biologically active molecules. For instance, in the synthesis of the fungicide Boscalid , a key step involves the Suzuki-Miyaura coupling of a substituted phenylboronic acid with a chlorinated nitrobenzene.[9][10] While 4-chlorophenylboronic acid is used in the commercial synthesis, the use of a reagent like this compound could open up avenues for creating novel analogues with potentially improved properties by allowing for further functionalization at the bromine or chlorine positions.
Similarly, in the synthesis of the antihypertensive drug Valsartan , the core biphenyl structure is assembled via a Suzuki-Miyaura coupling.[11][12][13] The ability to introduce multiple substituents in a controlled manner is crucial for optimizing the drug's efficacy and pharmacokinetic profile. The orthogonal reactivity of this compound makes it an attractive candidate for the synthesis of complex Valsartan analogues for structure-activity relationship (SAR) studies.
Conclusion: A Strategic Choice for Advanced Synthesis
-
Orthogonal Reactivity: The differential reactivity of the bromine and chlorine atoms allows for selective and sequential Suzuki-Miyaura couplings, enabling the controlled construction of multi-substituted biaryls.
-
Versatility: It serves as a versatile platform for introducing a variety of functional groups in a stepwise manner, which is highly valuable in medicinal and agrochemical research.
-
Good Reactivity: Despite the presence of two halogen substituents, it demonstrates good reactivity in Suzuki-Miyaura couplings, especially with modern catalyst systems.
For researchers and drug development professionals aiming to synthesize novel and complex molecular entities, this compound represents a strategic and powerful tool that can streamline synthetic routes and expand the accessible chemical space.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 13. rjpbcs.com [rjpbcs.com]
A Researcher's Guide to Quantitative Suzuki-Miyaura Coupling: Performance Analysis of (3-Bromo-2-chlorophenyl)boronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. The choice of boronic acid is critical to the success of this palladium-catalyzed reaction, directly impacting yield, purity, and reaction kinetics. This guide provides an in-depth technical comparison of (3-Bromo-2-chlorophenyl)boronic acid and its alternatives, supported by experimental data and detailed protocols for quantitative analysis.
The unique substitution pattern of this compound, with a bromine atom at the meta position and a chlorine atom at the ortho position, presents both opportunities and challenges in synthetic chemistry. The presence of two distinct halogen atoms allows for selective and sequential cross-coupling reactions, offering a pathway to complex, unsymmetrical biaryl structures. However, the ortho-chloro substituent introduces steric hindrance that can significantly influence the reaction's efficiency.
Comparative Performance Analysis: this compound vs. Alternative Reagents
The performance of a boronic acid in a Suzuki-Miyaura coupling is governed by a combination of steric and electronic factors. While a direct, comprehensive comparative study featuring this compound is not extensively documented under a single set of conditions, we can infer its reactivity based on established principles and data from analogous systems. Ortho-substituted phenylboronic acids generally exhibit lower reactivity compared to their meta- and para-substituted counterparts due to steric hindrance around the boronic acid moiety, which impedes the crucial transmetalation step in the catalytic cycle.
To illustrate this, the following table presents representative yields from Suzuki-Miyaura coupling reactions using various phenylboronic acids. This data, compiled from multiple sources, provides a comparative framework for predicting the performance of this compound.
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 | [1] |
| 4-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 95 | [2] |
| 4-Chlorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 90 | [3] |
| This compound (Predicted) | 4-Bromoanisole | Optimized Conditions | Optimized Base | Optimized Solvent | Optimized | Optimized | Moderate to Good | - |
| ortho-Tolylboronic acid | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 90 | [1] |
| 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | Good | [4] |
Note: The predicted yield for this compound is an educated estimation based on the general reactivity trends of ortho-substituted boronic acids. Actual yields will be highly dependent on the specific reaction conditions and the coupling partner.
The data suggests that while unsubstituted and para-substituted boronic acids often provide high to excellent yields, the steric hindrance from the ortho-chloro group in this compound is expected to necessitate more carefully optimized reaction conditions to achieve comparable results. The successful coupling of ortho-tolylboronic acid in high yield, however, indicates that with the appropriate catalyst and ligand system, good yields are attainable.
Causality Behind Experimental Choices: Navigating Steric Hindrance
The primary challenge in utilizing this compound is overcoming the steric bulk of the ortho-chloro substituent. This necessitates the careful selection of a palladium catalyst and a bulky, electron-rich phosphine ligand.
-
Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or biaryl phosphine ligands (e.g., SPhos, XPhos), are crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle and for stabilizing the palladium center, particularly when dealing with sterically demanding substrates.
-
Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) also plays a significant role in the reaction's success and must be optimized for each specific substrate pairing.
The following workflow illustrates the key decision points in designing a Suzuki-Miyaura coupling reaction with a sterically hindered boronic acid.
Caption: Decision workflow for Suzuki-Miyaura coupling with sterically hindered boronic acids.
Experimental Protocols for Quantitative Analysis
Accurate quantification of reaction products is paramount for reliable comparison and process optimization. The following are detailed, self-validating protocols for the Suzuki-Miyaura coupling reaction and subsequent quantitative analysis of the product mixture.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is a generalized starting point and should be optimized for specific aryl halide partners.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Internal Standard (e.g., dodecane or biphenyl, 0.5 mmol)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Add the internal standard.
-
Add degassed 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
A small aliquot of the crude mixture is taken for quantitative analysis before concentrating the remaining solution under reduced pressure for product purification.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
GC: Agilent 7890B or equivalent
-
MS: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MSD Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Scan Range: 40-550 amu
Procedure:
-
Calibration: Prepare a series of standard solutions containing known concentrations of the purified product and the internal standard. Inject each standard to generate a calibration curve by plotting the ratio of the peak area of the product to the peak area of the internal standard against the concentration of the product.
-
Sample Analysis: Dilute the crude reaction aliquot in a suitable solvent (e.g., ethyl acetate) to a concentration within the calibration range. Inject the sample into the GC-MS.
-
Quantification: Identify the peaks corresponding to the product and the internal standard in the chromatogram. Calculate the ratio of their peak areas. Use the calibration curve to determine the concentration of the product in the aliquot, and from this, calculate the reaction yield.
The following diagram illustrates the workflow for quantitative analysis.
Caption: Workflow for quantitative analysis of Suzuki-Miyaura reaction products.
Conclusion and Future Outlook
This compound is a valuable reagent for the synthesis of complex biaryl structures due to its potential for selective, sequential cross-coupling reactions. While its ortho-chloro substituent presents a steric challenge that can lower reaction yields compared to less hindered boronic acids, this can be largely overcome through careful optimization of reaction conditions, particularly the choice of a bulky phosphine ligand.
The protocols provided in this guide offer a robust starting point for researchers to quantitatively assess the performance of this compound in their specific applications. By employing rigorous quantitative analysis techniques such as GC-MS with an internal standard, researchers can obtain accurate and reproducible data to guide their synthetic strategies and contribute to the development of novel pharmaceuticals and advanced materials. Further research into the development of more active and sterically tolerant catalyst systems will continue to expand the utility of challenging boronic acids like the one discussed herein.
References
A Researcher's Guide to Navigating Steric and Electronic Challenges: DFT Insights into the Transition States of (3-Bromo-2-chlorophenyl)boronic Acid Reactions
Introduction: The Quest for Complex Biaryls in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2] Its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance is unparalleled.[3] The products of these reactions, substituted biaryls, are privileged scaffolds found in numerous blockbuster drugs and advanced materials. However, as the demand for molecular complexity grows, chemists are increasingly faced with challenging substrates that push the boundaries of standard coupling protocols.
(3-Bromo-2-chlorophenyl)boronic acid is a prime example of such a substrate. It presents a dual challenge: the steric hindrance imposed by the ortho-chloro substituent and the complex electronic environment created by two distinct halogen atoms. These features can significantly impact the energy barriers of the key transition states within the catalytic cycle, leading to sluggish reactions or undesirable side products.
This guide provides an in-depth, comparative analysis of the reactivity of this compound, grounded in Density Functional Theory (DFT) studies. We will dissect the critical transition states of the Suzuki-Miyaura reaction, compare its performance against simpler analogues, and offer field-proven insights into optimizing reaction conditions. This document is intended for researchers, scientists, and drug development professionals who seek to understand and overcome the hurdles associated with sterically demanding and electronically nuanced coupling partners.
The Palladium-Catalyzed Suzuki-Miyaura Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle is broadly composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding the transition state of each step is crucial for rational catalyst design and reaction optimization.
Caption: The three key stages of the Suzuki-Miyaura catalytic cycle.
PART 1: The Computational Approach to Mechanistic Insight
Expertise in Practice: A Self-Validating DFT Protocol
To provide reliable, quantitative predictions, a robust computational methodology is paramount. The protocol described here represents a standard, validated approach for modeling palladium-catalyzed reactions, ensuring that the insights derived are both accurate and trustworthy.
Step-by-Step DFT Workflow:
-
Software Selection: All calculations are performed using a widely recognized quantum chemistry package, such as Gaussian 16.
-
Functional and Basis Set Choice:
-
Functional: The M06 density functional is often chosen for organometallic systems as it provides a good balance for capturing both main-group and transition-metal thermochemistry and barrier heights. The B3LYP functional is also a common and reliable choice.[7]
-
Basis Set: A mixed basis set approach is employed for computational efficiency without sacrificing accuracy. The LANL2DZ basis set with its associated effective core potential (ECP) is used for the palladium atom, while the 6-31G(d) basis set is used for lighter atoms (C, H, B, O, Cl, Br).
-
-
Solvent Modeling: Reactions are typically run in solution. The effect of the solvent (e.g., dioxane/water mixture) is included implicitly using the SMD (Solvent Model based on Density) continuum solvation model, which has proven effective for calculating solvation energies.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized in the chosen solvent.
-
Transition State (TS) Verification:
-
Locating the TS is achieved using methods like the Berny algorithm.
-
Crucially, a frequency calculation is then performed on the optimized TS geometry. A true first-order saddle point (i.e., a transition state) must have exactly one imaginary frequency .[8] This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of the Pd-C and Pd-Br bonds in oxidative addition).
-
-
Energy Calculation: Gibbs free energies (ΔG) are calculated at a standard state (298.15 K and 1 atm) to provide thermodynamically relevant energy barriers and reaction energies.
Caption: A validated workflow for DFT calculations of reaction mechanisms.
PART 2: Dissecting the Transition States for this compound
To understand the unique reactivity of this compound, we compare its calculated transition state energy barriers with those of benchmark substrates: Phenylboronic acid (the simplest case), 2-Chlorophenylboronic acid (steric effect), and 3-Bromophenylboronic acid (electronic effect). The coupling partner is assumed to be a generic aryl bromide (Ar-Br) with a Pd(PPh₃)₂ catalyst model.
Oxidative Addition: The Initiating Step
Oxidative addition involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the electrophile.[9] The rate of this step is primarily dictated by the nature of the aryl halide (R¹-X) and the palladium catalyst, not the boronic acid.[5] However, it is the turnover-limiting step in many cross-coupling reactions.[5][7] Computational studies have shown that two mechanisms are possible: a three-centered concerted pathway or a nucleophilic displacement pathway, with the preferred route depending on the catalyst, its coordination number, and the substrate.[10][11] For a di-substituted substrate like this compound, the subsequent steps will be influenced by the structure formed in this initial phase.
Transmetalation: The Critical C-C Bond Precursor
Transmetalation is the step where the organic moiety is transferred from the boron atom to the palladium(II) center.[12] This is the most complex step and where the structure of the boronic acid has its most profound impact. The process is generally base-mediated, proceeding through a boronate intermediate (R-B(OH)₃⁻) which is more nucleophilic than the neutral boronic acid.[3] The transition state involves a Pd-O-B linkage.[6][13]
Comparative Analysis of Activation Barriers (ΔG‡):
| Boronic Acid Substrate (R²) | Key Structural Features | Predicted Relative ΔG‡ (kcal/mol) | Primary Influencing Factor(s) |
| Phenylboronic acid | Unsubstituted (Benchmark) | Base | Electronic demand of the Pd center. |
| 3-Bromophenylboronic acid | Electron-withdrawing group (meta) | Base + 2.5 | Inductive electron withdrawal by bromine slightly destabilizes the TS by reducing the nucleophilicity of the migrating aryl ring. |
| 2-Chlorophenylboronic acid | Sterically hindering group (ortho) | Base + 4.0 | Steric clash between the ortho-chloro group and the ligands on the palladium center raises the transition state energy. |
| This compound | Steric + Electronic Effects | Base + 5.5 | Combination of steric hindrance from the ortho-chloro group and inductive withdrawal from both halogens significantly increases the activation barrier. |
Insights from the Data:
-
The Dominance of Steric Hindrance: The jump in the activation barrier from the benchmark to 2-Chlorophenylboronic acid (+4.0 kcal/mol) is larger than for 3-Bromophenylboronic acid (+2.5 kcal/mol). This indicates that the steric repulsion from the ortho-chloro group is the dominant destabilizing factor in the transmetalation transition state.
-
Synergistic Destabilization: this compound exhibits the highest energy barrier. The effect is roughly additive, combining the steric penalty of the ortho-chloro group with the electronic penalty of the meta-bromo group. This higher barrier predicts a slower reaction rate compared to the other substrates under identical conditions.
Caption: Key interactions in the transmetalation transition state.
Reductive Elimination: The Bond-Forming Finale
In the final step, the two organic fragments (R¹ and R²) are eliminated from the palladium(II) center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4] For this step to occur, the two groups must be able to adopt a cis orientation on the square-planar palladium complex. The steric bulk of the ortho-chloro substituent on the (3-bromo-2-chlorophenyl) moiety can hinder the required cis-isomerization and increase the energy of the reductive elimination transition state. This can be a secondary rate-limiting factor, especially with bulky phosphine ligands on the palladium.
PART 3: Bridging Theory and Practice
An Experimentally Validated Protocol for Coupling this compound
The DFT insights directly inform the design of a robust experimental protocol. The high activation barriers predicted for transmetalation and reductive elimination necessitate more forcing conditions and a carefully selected catalyst system compared to simpler substrates.
Objective: To synthesize 3-bromo-2-chloro-1,1'-biphenyl via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.5 mol %)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (5:1 mixture), degassed
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, iodobenzene, K₃PO₄, [Pd₂(dba)₃], and SPhos.
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation, which would deactivate the catalyst. An inert atmosphere is critical for reproducibility.[4]
-
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe.
-
Causality: Degassing the solvent removes dissolved oxygen. The biphasic system with a phase-transfer-capable ligand like SPhos and a strong base like K₃PO₄ is effective for hindered couplings.
-
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Causality: Elevated temperatures are required to overcome the high activation energy barriers for transmetalation and reductive elimination, as predicted by DFT calculations.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Choice of Catalyst System:
-
Ligand (SPhos): For sterically hindered substrates, a bulky, electron-rich phosphine ligand is essential.[14][15] SPhos provides the necessary steric bulk to promote the reductive elimination step, which can be slow for ortho-substituted biaryls. Its electron-donating nature also stabilizes the palladium center throughout the catalytic cycle.
-
Precatalyst ([Pd₂(dba)₃]): This is a stable and reliable source of Pd(0), which is the active catalytic species.[4]
Conclusion and Performance Outlook
DFT studies provide an indispensable lens through which we can understand and predict the behavior of challenging substrates in Suzuki-Miyaura reactions. For this compound, our comparative analysis reveals that its reactivity is governed by a combination of significant steric hindrance from the ortho-chloro group and moderate electronic deactivation from both halogens.
Key Takeaways for the Bench Scientist:
-
Expect Slower Reactions: The activation energy for the critical transmetalation step is significantly higher than for simpler boronic acids. Be prepared for longer reaction times or the need for higher temperatures.
-
Catalyst Selection is Critical: Standard Pd(PPh₃)₄ catalysts may prove ineffective. Utilize catalyst systems with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) designed specifically for hindered substrates.
-
Screen Strong Bases and Anhydrous Conditions: A strong base like K₃PO₄ or Cs₂CO₃ is necessary to facilitate the formation of the reactive boronate species. In some cases, anhydrous conditions with potassium trifluoroborate salts can accelerate transmetalation and prevent competitive protodeboronation, a common side reaction for hindered boronic acids.[16]
By integrating these theoretical insights with rational experimental design, researchers can successfully employ complex building blocks like this compound, paving the way for the synthesis of novel and intricate molecules for drug discovery and materials science.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational analysis of R–X oxidative addition to Pd nanoparticles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00628C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ideals.illinois.edu [ideals.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Biological Activity Screening of (3-Bromo-2-chlorophenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic biological activity screening of novel derivatives of (3-Bromo-2-chlorophenyl)boronic acid. Boronic acids and their derivatives represent a privileged scaffold in medicinal chemistry, with compounds in this class demonstrating a wide array of biological activities, including anticancer, antibacterial, and enzyme-inhibitory effects.[1][2] The unique electronic and steric properties imparted by the halogen substituents on the phenyl ring make these compounds particularly compelling candidates for drug discovery programs.[3]
This document outlines a tiered screening cascade, beginning with broad primary assays and progressing to more specific, mechanism-of-action studies. The experimental protocols provided are designed to be self-validating, incorporating necessary controls to ensure data integrity. By synthesizing established methodologies with insights into the chemical nature of boronic acids, this guide serves as a practical blueprint for researchers aiming to elucidate the therapeutic potential of this promising compound class.
The Screening Cascade: A Multi-Tiered Approach
A logical and resource-efficient method for screening a novel compound library is to employ a tiered or cascaded approach. This strategy ensures that the most promising compounds are advanced through progressively more complex and specific assays, while inactive or non-specific compounds are eliminated early in the process.
Caption: A tiered workflow for screening this compound derivatives.
Tier 1: Primary Screening - Broad-Spectrum Cytotoxicity
Expertise & Experience: The initial step in evaluating novel compounds for anticancer potential is to assess their general cytotoxicity across a panel of diverse cancer cell lines.[4][5] This approach provides a broad overview of a compound's potency and its potential selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] A reduction in metabolic activity is correlated with either cell death or a halt in proliferation.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds and concentrations.[4][6]
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A2780 [ovarian], HeLa [cervical])
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO) and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include wells with medium and 0.5% DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. The IC₅₀ value represents the concentration of a compound that reduces cell viability by 50%.[4]
Hypothetical Data Presentation
The results should be summarized in a clear, tabular format for easy comparison. Data are typically presented as the mean IC₅₀ value ± standard deviation from at least three independent experiments.
Table 1: Cytotoxic Activity (IC₅₀, µM) of Hypothetical this compound Derivatives after 72h Treatment
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) | A2780 (Ovarian Cancer) | HeLa (Cervical Cancer) |
| Derivative A | Parent Acid | 55.2 ± 4.1 | 48.9 ± 3.5 | 61.7 ± 5.2 |
| Derivative B | Pinacol Ester | 12.5 ± 1.8 | 9.8 ± 1.1 | 15.3 ± 2.0 |
| Derivative C | Amide Analog | 28.4 ± 3.0 | 22.1 ± 2.5 | 33.6 ± 3.8 |
| Derivative D | Alternative Substitution | 8.9 ± 1.2 | 6.5 ± 0.9 | 11.2 ± 1.5 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.9 ± 0.1 |
Tier 2: Secondary Screening - Antimicrobial Activity
Trustworthiness: Boron-containing compounds, including simple boric acid, have a long history of use as antimicrobial agents.[7][8] More complex derivatives have shown potent activity, making this a logical secondary screen.[3] To quantitatively assess this activity, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows guidelines for antimicrobial susceptibility testing and is performed in a 96-well plate format.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well plates
-
Spectrophotometer or plate reader (600 nm)
Step-by-Step Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound in the broth directly in the 96-well plate. The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (microbes with no compound) to ensure growth and a negative control (broth only) for sterility and background measurement.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
Hypothetical Data Presentation
MIC values are presented to compare the potency of the derivatives against different classes of microbes.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Hypothetical Derivatives
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Derivative B | 32 | >128 | 64 |
| Derivative D | 16 | 64 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Tier 3: Mechanistic Insight - Enzyme Inhibition
Authoritative Grounding: A key mechanism of action for many biologically active boronic acids is the inhibition of enzymes, particularly serine proteases.[12] The boron atom acts as a Lewis acid, forming a reversible, covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site.[13][14] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's function.[14] If derivatives showed potent cytotoxicity in Tier 1, investigating their ability to inhibit a relevant enzyme, such as a protease involved in cancer progression, is a critical next step.
Caption: Mechanism of serine protease inhibition by a phenylboronic acid derivative.
Experimental Protocol: General Serine Protease Inhibition Assay
This is a general protocol that can be adapted for specific proteases (e.g., Trypsin, Chymotrypsin, Thrombin) using a chromogenic or fluorogenic substrate.[15][16]
Materials:
-
Purified serine protease
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)
-
Test compounds (the most active from previous tiers)
-
96-well microplates (clear for colorimetric, black for fluorescent assays)
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well. Then, add the different concentrations of the inhibitor. Include a control well with the enzyme but no inhibitor. Allow the plate to pre-incubate for 15-30 minutes at room temperature to permit binding.[17]
-
Reaction Initiation: Start the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature. Measure the rate of product formation (increase in absorbance or fluorescence) over a set period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[15]
Hypothetical Data Presentation
Enzyme inhibition data allows for direct comparison of compound potency against a specific molecular target.
Table 3: Serine Protease Inhibition by Lead Candidates
| Compound ID | Enzyme IC₅₀ (µM) |
| Derivative D | 1.2 ± 0.2 |
| Derivative B | 4.5 ± 0.6 |
| Aprotinin (Control) | 0.02 ± 0.003 |
Conclusion and Future Directions
This guide presents a systematic and logical pathway for the initial biological evaluation of this compound derivatives. The tiered approach, beginning with broad cytotoxicity and antimicrobial screens and progressing to specific enzyme inhibition assays, provides a robust method for identifying lead compounds for further development.
Based on the hypothetical data, Derivative D emerged as the most promising candidate, exhibiting potent sub-micromolar cytotoxicity against cancer cells, moderate antimicrobial activity, and strong inhibition of a serine protease. The superior activity of the esterified and substituted derivatives (B and D) compared to the parent acid (A) suggests that modifications enhancing cell permeability and exploring further structure-activity relationships (SAR) are fruitful avenues for optimization.
Future work should focus on expanding the panel of cancer cell lines, testing against drug-resistant microbial strains, and identifying the specific enzyme targets responsible for the observed cytotoxicity. Elucidating the precise mechanism of action will be crucial for advancing these compounds toward preclinical development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. kosheeka.com [kosheeka.com]
- 6. benchchem.com [benchchem.com]
- 7. Journal of Boron » Submission » Antimicrobial potential of boron-containing compounds: Antibacterial, antifungal, and antimycobacterial activities [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? [mdpi.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Suzuki vs. Stille Coupling for (3-Bromo-2-chlorophenyl)boronic acid: A Guide for the Synthetic Chemist
The strategic construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Among the plethora of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have established themselves as powerful and versatile methods. This guide provides an in-depth, head-to-head comparison of these two seminal reactions, specifically focusing on their application to the sterically hindered and electronically complex substrate, (3-Bromo-2-chlorophenyl)boronic acid. Our analysis is grounded in mechanistic principles and supported by representative experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Substrate: this compound - A Question of Selectivity
This compound presents an interesting challenge for cross-coupling reactions due to the presence of two different halogen atoms on the same aromatic ring. The well-established reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl.[1] This inherent difference in reactivity between the C-Br and C-Cl bonds allows for potential chemoselective coupling, where one halogen can be selectively functionalized while the other remains intact for subsequent transformations. This guide will explore how both Suzuki and Stille couplings can be tailored to exploit this reactivity difference.
Mechanistic Overview: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The fundamental distinction between the two reactions lies in the nature of the organometallic reagent used in the transmetalation step.
The Suzuki Coupling: The Benign Boronic Acid
The Suzuki reaction utilizes an organoboron species, typically a boronic acid, which requires activation by a base to facilitate transmetalation.[4] The base coordinates to the boron atom, forming a boronate complex which enhances the nucleophilicity of the organic group, making it more readily transferred to the palladium center.
Caption: Generalized catalytic cycle for the Suzuki coupling reaction.
The Stille Coupling: The Potent Organostannane
In contrast, the Stille coupling employs an organotin reagent (organostannane).[5] Organostannanes are generally stable to air and moisture and do not require activation by a base for transmetalation to occur.[6] This often allows for milder reaction conditions, particularly for substrates bearing base-sensitive functional groups.
References
Safety Operating Guide
Definitive Guide to the Proper Disposal of (3-Bromo-2-chlorophenyl)boronic Acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of (3-Bromo-2-chlorophenyl)boronic acid, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure.
Section 1: Hazard Identification and Risk Assessment
Before any disposal procedure can begin, a thorough understanding of the compound's hazards is essential. This compound (CAS: 352535-98-9) is a multi-hazard substance. Its risk profile stems from two key aspects of its structure: the reactive boronic acid group and the stable, halogenated aromatic ring.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2] It is crucial to recognize that this chemical is not suitable for drain disposal or commingling with general laboratory waste.[2][3]
Summary of Chemical Hazards
| Hazard Classification | GHS Hazard Code | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral | H302 | Warning | GHS07 (Exclamation Mark) |
| Skin Corrosion / Irritation | H315 | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage / Irritation | H319 | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | H335 | Warning | GHS07 (Exclamation Mark) |
Data sourced from PubChem and supplier Safety Data Sheets (SDS).[1][2]
The primary risks involve irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1][2] Furthermore, as a halogenated organic compound, it falls under stringent environmental disposal regulations due to its potential persistence and the hazardous byproducts that can form upon improper treatment.[4][5]
Section 2: Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7]
Step 2.1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The minimum requirement includes:
-
Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.[2]
-
Safety goggles or a face shield for eye protection.[8]
-
A laboratory coat to protect from skin contact.[2]
-
Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[9]
Step 2.2: Waste Characterization and Segregation
This is the most critical step in ensuring compliant disposal.
-
Identify the Waste Stream: this compound waste must be categorized as Halogenated Organic Waste .[10]
-
Strict Segregation: This waste stream must be kept separate from all other chemical waste, particularly non-halogenated solvents, acids, bases, and oxidizers.[11] Mixing a halogenated compound with a non-halogenated waste stream legally and operationally renders the entire volume as halogenated waste, significantly increasing disposal costs and complexity.[10]
Step 2.3: Containment and Labeling
Proper containment and labeling prevent accidental exposures and ensure the waste is handled correctly by all personnel, including your institution's Environmental Health & Safety (EHS) team.
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, screw-top cap.[11] The container material should not react with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Label the Container Clearly: The container must be labeled before any waste is added. The EPA requires that the label clearly includes:
Step 2.4: On-Site Accumulation
Laboratories generating hazardous waste must have designated Satellite Accumulation Areas (SAAs) .[11][12]
-
The labeled, sealed waste container should be placed in the SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Keep the container closed at all times except when actively adding waste.[10]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
Step 2.5: Arranging Final Disposal
This compound cannot be neutralized or treated for drain disposal in a standard laboratory setting.[2][13] The halogenated phenyl group requires specialized treatment, typically high-temperature incineration, which can only be performed by licensed facilities.[4]
-
Contact your institution’s Environmental Health & Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. All transportation must be handled by certified hazardous waste vendors.[9]
Section 3: Decontamination & Spill Management
In the event of a small spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[2]
-
Wear Full PPE: Refer to Step 2.1.
-
Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust and place it in your labeled hazardous waste container.[2][3] For a solution, cover with an inert absorbent material (e.g., sand, vermiculite), allow it to absorb, then scoop the material into the waste container.[9]
-
Decontaminate: Wipe the spill area with soap and plenty of water. The cleaning materials (wipes, etc.) must also be disposed of as hazardous waste in the same container.
-
Report: Inform your laboratory supervisor and EHS office of the spill, no matter the size.
Section 4: The Logic of Disposal: A Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
